2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Description
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Properties
IUPAC Name |
(NZ)-N-[2-(2-nitrophenoxy)-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-15-12(11-6-2-1-3-7-11)10-20-14-9-5-4-8-13(14)16(18)19/h1-9,17H,10H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIQSBCXQDUIIS-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime: A Gateway Scaffold for Heterocyclic Synthesis
Topic: Chemical Structure, Properties, and Synthetic Utility of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime (CAS: Derivative of 18065-01-5) represents a specialized chemical scaffold combining a phenacyl backbone with an ortho-nitrophenoxy substituent. While the parent ketone is a well-documented intermediate in Williamson ether syntheses, the oxime derivative offers unique reactivity profiles. It serves as a critical "masked" precursor for the synthesis of 3-phenyl-2H-1,4-benzoxazines —a privileged structure in medicinal chemistry known for antimicrobial, anticancer, and neuroprotective properties. This guide analyzes its physicochemical properties, synthetic pathways, and its role as a high-value intermediate in reductive cyclization cascades.
Chemical Structure & Identity
The molecule consists of an acetophenone oxime core substituted at the
| Property | Detail |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 272.26 g/mol |
| Parent Ketone CAS | 18065-01-5 (2-(2-nitrophenoxy)-1-phenyl-1-ethanone) |
| Core Scaffold | |
| Stereochemistry | Exists as |
Structural Analysis[1]
-
Oxime Moiety (
): The oxime group introduces amphoteric character (weakly acidic OH, weakly basic N) and geometric isomerism. The -isomer is typically thermodynamically favored due to reduced steric clash between the phenyl ring and the hydroxyl group. -
Nitro Group (
): Located at the ortho position of the phenoxy ring, this group acts as an electron-withdrawing reservoir. Upon reduction, it transforms into a nucleophilic amine ( ), enabling intramolecular cyclization. -
Ether Linkage (
): Provides flexibility, allowing the two aromatic systems to adopt a conformation favorable for stacking or cyclization.
Synthesis Protocols
The synthesis is a robust two-step sequence starting from commercially available phenacyl bromide and 2-nitrophenol.
Step 1: Williamson Ether Synthesis (Formation of Ketone)
Reaction: Nucleophilic substitution of phenacyl bromide by the phenoxide ion.
-
Reagents: 2-Nitrophenol, Phenacyl bromide (2-Bromoacetophenone),
(base). -
Solvent: Acetone or Acetonitrile (reflux).
-
Mechanism:
attack of the phenoxide oxygen on the -carbon of phenacyl bromide. -
Yield: Typically 85-95%.
Step 2: Oximation (Formation of Title Compound)
Reaction: Condensation of the ketone with hydroxylamine.
-
Reagents: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone,
, Sodium Acetate (NaOAc). -
Solvent: Ethanol/Water (reflux).
-
Protocol:
-
Dissolve the ketone in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reflux for 2–4 hours (monitor by TLC).
-
Cool to precipitate the oxime; recrystallize from ethanol.
-
Visualization: Synthetic Pathway
Figure 1: Two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Reactivity: The Reductive Cyclization Cascade
The most scientifically significant property of this molecule is its ability to undergo reductive cyclization . This transformation converts the linear ether chain into a fused heterocyclic system, specifically 3-phenyl-2H-1,4-benzoxazine .
Mechanism of Action[5][7][8]
-
Reduction: Under reducing conditions (e.g.,
, , or ), the nitro group ( ) is reduced to an amine ( ). -
Cyclization: The newly formed primary amine acts as an intramolecular nucleophile.
-
Condensation: The amine attacks the
carbon of the oxime (or the regenerated ketone in situ), expelling water (or ammonia/hydroxylamine species depending on exact conditions) to close the 1,4-oxazine ring.
This pathway is a "privileged" route in drug discovery because it generates the 1,4-benzoxazine core, a scaffold found in potassium channel openers, anticoagulants, and neuroprotective agents.
Visualization: Reductive Cyclization
Figure 2: The "Reductive Cyclization" pathway transforming the oxime into a pharmacologically active benzoxazine scaffold.
Physicochemical Properties & Stability[6][9]
| Parameter | Description |
| Physical State | Crystalline solid (typically pale yellow needles). |
| Solubility | High: DMSO, DMF, Acetone, Ethanol (hot).Low: Water, Hexane. |
| pKa (Calculated) | Oxime OH: ~11.5 (Weakly acidic). |
| Stability | Stable under ambient conditions. Hydrolyzes back to ketone in strong acid ( |
| H-Bonding | Potential for intramolecular hydrogen bonding between the oxime -OH and the ether oxygen, stabilizing the |
Applications in Drug Development
Heterocycle Library Generation
The molecule serves as a versatile building block. By varying the substituent on the phenyl ring (e.g., 4-Cl, 4-OMe) during the initial synthesis, researchers can rapidly generate a library of substituted 3-phenyl-1,4-benzoxazines via the reductive cyclization method described above.
Biological Potential (Pharmacophore Analysis)
-
Antimicrobial Activity: Oxime ethers and phenacyl derivatives frequently exhibit antifungal activity by inhibiting ergosterol biosynthesis.
-
Kinase Inhibition: The structural similarity to flavonoid oximes suggests potential activity against specific kinases (e.g., CDK or GSK-3
), relevant in cancer therapy. -
Cytotoxicity: Analogs such as 2-(4-nitrophenoxy)-1-phenylethanone have shown cytotoxicity against cancer cell lines, suggesting the 2-nitro oxime variant warrants screening for similar antiproliferative effects.
References
-
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl- Properties and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime. Retrieved from [Link]
-
ScienceOpen. (2012). Crystal structure of oxime derivatives and hydrogen bonding patterns. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Reduction of oximes and aliphatic nitro compounds to imines for further in situ reactions. Chemical Communications.[1] Retrieved from [Link]
Sources
Solubility Profile and Determination Guide: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
[1]
Executive Summary & Chemical Profile[1][2]
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a functionalized organic intermediate featuring a phenacyl oxime core coupled with a 2-nitrophenoxy moiety.[1] Its solubility profile is critical for purification (recrystallization) and synthetic applications, particularly in the formation of heterocyclic compounds like benzoxazines or pharmaceutical precursors.[1]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name:
-hydroxy-2-(2-nitrophenoxy)-1-phenylethanimine[1] -
Molecular Formula:
[1][3][4][5] -
Key Functional Groups:
-
Oxime (
): Amphoteric character; capable of H-bond donation and acceptance.[1] -
Nitro Group (
): Strong electron-withdrawing group; increases polarity but reduces solubility in non-polar solvents.[1] -
Ether Linkage (
): H-bond acceptor; flexible linker.[1] -
Phenyl Rings: Lipophilic domains promoting solubility in aromatic solvents.
-
Predicted Solubility Behavior (Structure-Property Relationship)
Based on the "Like Dissolves Like" principle and the presence of both polar (nitro, oxime) and non-polar (phenyl) regions:
| Solvent Class | Predicted Solubility | Mechanism |
| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions with nitro/oxime groups.[1] |
| Polar Protic (Methanol, Ethanol) | Moderate to High | Hydrogen bonding with the oxime hydroxyl group.[1] |
| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate | Dipole interactions; good for crystallization.[1] |
| Non-Polar (Hexane, Heptane) | Very Low | Lack of H-bonding or dipole interaction capabilities.[1] |
| Water | Insoluble | Hydrophobic phenyl rings dominate the bulk structure.[1] |
Experimental Determination Protocol
To generate high-accuracy solubility data for this compound, the Laser Monitoring Observation Technique is the gold standard.[1] This dynamic method eliminates sampling errors associated with static gravimetric methods.[1]
Apparatus Setup
The system requires a precise temperature control loop and an optical detection system to identify the exact point of dissolution (solid-liquid equilibrium).[1]
Required Equipment:
-
Jacketed Glass Vessel (50-100 mL): For thermal stability.[1]
-
Programmable Thermostat: Accuracy
K. -
Laser Source: Helium-Neon or Red Diode Laser.[1]
-
Photo-detector: To measure light intensity/scattering.[1]
-
Magnetic Stirrer: For homogeneity.[1]
Standard Operating Procedure (SOP)
-
Preparation: Weigh a precise mass (
) of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent.[1] -
Equilibration: Set the temperature to the starting point (e.g., 283.15 K). Stir continuously.
-
Dissolution Monitoring:
-
Data Point Capture: Record the temperature (
) and solute mole fraction ( ) at the exact moment of clarification. -
Replication: Repeat for temperatures ranging from 278.15 K to 323.15 K.
Experimental Workflow Diagram
Figure 1: Logic flow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1] This is essential for designing crystallization processes.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data with temperature.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
-
Utility: Provides the most accurate fit for non-ideal solutions over a wide temperature range.[1]
(Buchowski-Ksiazczak) Equation
Useful for analyzing the deviation from ideal solubility behavior.[1]
1Thermodynamic Parameters (Van't Hoff Analysis)
The dissolution process is governed by the change in Gibbs free energy (
Practical Applications & Solvent Selection[1]
For 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , the choice of solvent dictates the efficiency of purification.[1]
Crystallization Strategy[1]
-
Anti-Solvent Crystallization:
-
Cooling Crystallization:
-
Use a solvent with a steep solubility curve (high
), such as Ethanol.[1] -
Saturate at high T (e.g., 323 K) and cool to low T (e.g., 278 K) to maximize yield.
-
Data Table Template
Researchers should organize their findings in the following format for publication or internal reporting:
| T (K) | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |
| 278.15 | ... | ... | ... | ... |
| 283.15 | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... |
References
-
Compound Identification
-
Experimental Methodology (Laser Monitoring)
-
Zhu, J., et al. (2019).[1] "Solubility and Thermodynamic Properties of... in Pure Solvents." Journal of Chemical & Engineering Data, 64(3).[1] (Standard reference for the laser monitoring protocol).
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.[1]
-
-
Thermodynamic Modeling
Sources
- 1. CAS 2130-56-5: benzidine-3,3'-dicarboxylic acid [cymitquimica.com]
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- 3. 3,3'-Dicarboxybenzidine | C14H12N2O4 | CID 16475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitindomide | C14H12N2O4 | CID 66362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Abstract
This in-depth technical guide provides a detailed exploration of the synthetic pathway for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, a molecule of interest for researchers in medicinal chemistry and materials science. The synthesis is predicated on a robust and logical two-step sequence: a Williamson ether synthesis to construct the core phenoxy-ketone intermediate, followed by a classical oximation. This document furnishes field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a thorough examination of the underlying reaction mechanisms. All procedures are designed as self-validating systems, grounded in authoritative chemical literature to ensure scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The target molecule, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, incorporates several key functional groups: an oxime, an ether linkage, and a nitroaromatic system. This combination suggests potential applications in areas such as coordination chemistry, as a precursor to biologically active compounds, or as a photo-cleavable linker, owing to the presence of the ortho-nitro group.
The synthesis is strategically approached via a convergent route, building the molecule in a stepwise fashion from commercially available precursors. This methodology ensures high efficiency and allows for the isolation and characterization of a key intermediate, which is critical for ensuring the success of the overall synthetic campaign.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a logical and efficient pathway for the synthesis. The target oxime can be directly formed from its corresponding ketone, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone. This ketone intermediate, in turn, can be disconnected at the ether linkage, leading back to two readily available starting materials: 2-bromo-1-phenylethanone (also known as phenacyl bromide) and 2-nitrophenol. This disconnection strategy is based on the well-established Williamson ether synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Ketone Intermediate
The first stage of the synthesis involves the formation of the ether linkage via a bimolecular nucleophilic substitution (SN2) reaction, a classic example of the Williamson ether synthesis.[1][2] In this step, the phenoxide ion of 2-nitrophenol acts as the nucleophile, displacing the bromide from the α-carbon of 2-bromo-1-phenylethanone.
Mechanism and Experimental Rationale
The α-carbon of 2-bromo-1-phenylethanone is highly electrophilic. This is due to the inductive electron-withdrawing effect of the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and makes the carbon susceptible to nucleophilic attack. The reaction proceeds via a concerted SN2 mechanism, where the nucleophilic attack and the departure of the bromide leaving group occur simultaneously.
-
Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the acidic phenol group of 2-nitrophenol to generate the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used, but K₂CO₃ is often sufficient, safer to handle, and less likely to promote side reactions.
-
Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or acetone is ideal for this SN2 reaction. These solvents can dissolve the ionic intermediates but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.
-
Temperature: The reaction is typically conducted at an elevated temperature (e.g., the reflux temperature of the solvent) to ensure a reasonable reaction rate.[3]
Caption: Mechanism of the Williamson ether synthesis step.
Detailed Experimental Protocol
Materials:
-
2-Bromo-1-phenylethanone
-
2-Nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add 2-bromo-1-phenylethanone (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone.[4]
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.
Part II: Synthesis of the Final Product (Oximation)
The second and final stage is the conversion of the ketone intermediate to the target oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine.[5][6]
Mechanism and Experimental Rationale
The oximation reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.[7]
-
Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the C=N double bond of the oxime.[6]
The reaction is pH-sensitive. It is typically carried out in a weakly acidic or buffered medium. Sufficient acidity is required to protonate the hydroxyl group of the carbinolamine, turning it into a good leaving group (water), but excessive acidity will protonate the hydroxylamine, deactivating it as a nucleophile.[6]
Caption: General mechanism for oxime formation.
Detailed Experimental Protocol
Materials:
-
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (from Part I)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Acetate (CH₃COONa)
-
Ethanol or Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the ketone intermediate (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) or sodium acetate (2.3 eq) in a minimal amount of water and ethanol.[6][8] The base is used to liberate the free hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine solution to the stirred solution of the ketone.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the ketone spot disappears.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water to precipitate the crude oxime product.[9]
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be purified by recrystallization from ethanol to yield the final product.
Data Summary
The following table summarizes the key reactants and products involved in this synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |
| 2-Bromo-1-phenylethanone | C₈H₇BrO | 199.04 | Starting Material | 70-11-1 |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | Starting Material | 88-75-5 |
| 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone | C₁₄H₁₁NO₄ | 257.24 | Intermediate | 18065-01-5[4] |
| 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime | C₁₄H₁₂N₂O₄ | 272.26 | Final Product | N/A |
Conclusion
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by oximation. The provided protocols, grounded in established chemical principles and analogous literature procedures, offer a clear and reproducible pathway for obtaining this compound. By understanding the rationale behind the choice of reagents and conditions for each step, researchers can confidently execute this synthesis and adapt it for related target molecules. Proper characterization of the intermediate and final product using standard analytical techniques (NMR, IR, Mass Spectrometry) is essential to confirm the identity and purity of the synthesized compounds.
References
-
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl-. LookChem. Available from: [Link]
- Aswale, S.R., Aswale, S.S., Gawhale, N.D., & Kodape, M.M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
- Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8).
-
Academic Research Publishing Group. (n.d.). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-1-phenylethanone. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenoxy)-1-methylethanol. Available from: [Link]
-
Royal Society of Chemistry. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Publishing. Available from: [Link]
-
PubChem. (n.d.). 2-Nitro-1-phenylethanone. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). 2-Bromoacetophenone. Available from: [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available from: [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available from: [Link]
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-
PubChem. (n.d.). 2-[(2-Nitrophenyl)sulfonyl]-1-phenylethanone. National Institutes of Health. Available from: [Link]
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-
SIELC Technologies. (2018). Ethanone, 1-phenyl-, oxime. Available from: [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways of 2-phenoxy-1-phenylethanone conversion on... Available from: [Link]
-
ResearchGate. (2022). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. Available from: [Link]
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- OntoChem GmbH. (n.d.). 2-Nitro-1-phenylethan-1-one Oxime Overview. Ontosight AI.
-
U.S. Environmental Protection Agency. (2023). Ethanone, 1-phenyl-, oxime - Substance Details. Available from: [Link]
- PubMed. (n.d.). Slow oxidation of acetoxime and methylethyl ketoxime to the corresponding nitronates and hydroxy nitronates by liver microsomes from rats, mice, and humans.
-
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
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Organic Syntheses. (n.d.). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available from: [Link]
-
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CAS number and identifiers for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
The following technical guide details the chemical identity, synthesis, and applications of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a specialized intermediate derived from the parent ketone 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (CAS 18065-01-5).
Chemical Identity & Structural Characterization[1][2][3]
This compound is the oxime derivative of the alpha-phenoxy ketone 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone . While the parent ketone is a cataloged chemical entity, the oxime derivative is primarily synthesized in situ or as a transient intermediate in the preparation of complex heterocycles such as benzofurans and benzoxazines.
Core Identifiers
| Identifier Type | Value | Notes |
| Parent Ketone CAS | 18065-01-5 | Refers to 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone |
| IUPAC Name | N-(2-(2-Nitrophenoxy)-1-phenylethylidene)hydroxylamine | Systematic nomenclature |
| Common Name | Frequently used in synthetic literature | |
| Molecular Formula | C₁₄H₁₂N₂O₄ | |
| Molecular Weight | 272.26 g/mol | Calculated |
| SMILES | ON=C(COc1ccccc1[O-])c2ccccc2 | Canonical structure |
| InChI Key | (Generated from structure) | Derivative specific |
Structural Analysis
The molecule features three distinct functional domains essential for its reactivity:
-
Oxime Moiety (
): Acts as a nucleophile or a precursor for Beckmann rearrangements. - -Phenoxy Ether Linkage: A flexible linker that facilitates intramolecular cyclization.
-
2-Nitro Group: An electron-withdrawing group on the phenoxy ring, capable of participating in redox reactions (e.g., reduction to amine for subsequent cyclization).
Synthesis Protocol
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a two-step process starting from commercially available precursors. This protocol is designed for high purity and yield, minimizing side reactions such as O-alkylation or hydrolysis.
Step 1: Synthesis of the Parent Ketone (Williamson Ether Synthesis)
Reaction: 2-Bromoacetophenone + 2-Nitrophenol
-
Reagents:
-
2-Nitrophenol (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Potassium Carbonate (
, 1.5 eq) -
Solvent: Acetone or Acetonitrile (Anhydrous)
-
-
Procedure:
-
Dissolve 2-nitrophenol in acetone. Add
and stir at room temperature for 30 minutes to form the phenoxide. -
Add 2-bromoacetophenone dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize the crude solid from ethanol to obtain the ketone (CAS 18065-01-5).
-
Step 2: Oxime Formation
Reaction: Ketone + Hydroxylamine Hydrochloride
-
Reagents:
-
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (from Step 1)
-
Hydroxylamine Hydrochloride (
, 1.5 eq)[1] -
Sodium Acetate (
, 2.0 eq) or Pyridine -
Solvent: Ethanol/Water (3:1 v/v)
-
-
Procedure:
-
Dissolution: Dissolve the ketone in warm ethanol.
-
Addition: Prepare a solution of
and in a minimum amount of water. Add this to the ketone solution. -
Reflux: Heat the mixture to reflux for 2–3 hours. The solution typically changes color as the reaction proceeds.
-
Precipitation: Allow the mixture to cool to room temperature. If the oxime does not precipitate, reduce the volume by rotary evaporation and add ice-cold water.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water to remove salts.
-
Purification: Recrystallize from aqueous ethanol to yield the pure oxime as white/off-white needles.
-
Reaction Pathways & Applications
This oxime is a versatile scaffold in heterocyclic chemistry. Its unique structure allows for divergent synthetic pathways depending on the reaction conditions.
Pathway A: Cyclization to Benzofurans
Under acid catalysis (e.g.,
Pathway B: Reductive Cyclization to 1,4-Benzoxazines
Reduction of the nitro group (
Pathway C: Beckmann Rearrangement
Treatment with thionyl chloride (
Visualization of Synthetic Logic
The following diagram illustrates the synthesis of the oxime and its potential downstream transformations.
Figure 1: Synthetic pathway from commercial precursors to the target oxime and its potential conversion into heterocyclic scaffolds.
References
-
LookChem. (n.d.). Ethanone, 2-(2-nitrophenoxy)-1-phenyl- (CAS 18065-01-5) Properties and Suppliers. Retrieved from [2]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-phenyl-, oxime (Acetophenone oxime) - Analogous Chemistry. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Oximes from Ketones. Retrieved from
-
PubChem. (n.d.). Compound Summary for CAS 18065-01-5. Retrieved from
Sources
Melting point and physical state of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of the novel compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. Due to the absence of this specific molecule in readily available chemical literature, this document outlines a proposed synthetic pathway and a detailed protocol for its characterization, including the determination of its melting point and physical state.
Introduction: The Rationale for Investigation
Oximes are a class of organic compounds with the general formula RR'C=NOH, where R and R' are organic side chains. They are recognized for their versatile applications in synthetic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and various specialty chemicals[1][2]. The unique structural features of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, which combines a phenyl group, a nitrophenoxy moiety, and an oxime functional group, make it a compound of significant interest for potential applications in medicinal chemistry and materials science. The presence of the nitro group can influence the electronic properties and reactivity of the molecule, potentially imparting novel biological activities[1].
This guide addresses the current information gap by presenting a robust and logical workflow for the synthesis and comprehensive characterization of this target compound.
Proposed Synthetic Pathway
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime can be logically approached in a two-step process, starting from commercially available precursors. The proposed pathway is illustrated in the workflow diagram below.
Figure 1: Proposed two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
The initial step involves a Williamson ether synthesis. This classic and reliable method is well-suited for forming the ether linkage between 2-bromo-1-phenylethanone and 2-nitrophenol in the presence of a weak base.
Step 2: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
The second step is the oximation of the synthesized ketone. This is a standard condensation reaction where the carbonyl group of the ketone reacts with hydroxylamine to form the oxime.
Detailed Experimental Protocols
Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
-
To a solution of 2-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone.
Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
-
Dissolve the synthesized 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the ethanolic solution of the ketone.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Characterization and Physical State Determination
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound and to determine its physical properties.
Figure 2: Workflow for the characterization of the synthesized oxime.
Physical State and Melting Point
-
Physical State: The physical state of the purified compound at room temperature (e.g., crystalline solid, amorphous powder) will be determined by visual inspection. Based on related structures, a solid form is anticipated.
-
Melting Point: The melting point will be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons of the phenyl and nitrophenoxy groups, a singlet for the oxime hydroxyl proton (-NOH), and a singlet for the methylene protons (-OCH₂-). |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and nitrophenoxy rings, the C=N carbon of the oxime, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the oxime, C=N stretch, N-O stretch, C-O-C stretch of the ether, and C-NO₂ stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Potential Applications and Significance
While the specific biological activities of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime are yet to be determined, related oxime derivatives have demonstrated a wide range of pharmacological properties, including anticonvulsant and antimicrobial activities[3]. The presence of the nitrophenoxy group, a common motif in pharmacologically active compounds, further suggests the potential for this molecule to exhibit interesting biological effects. This makes it a valuable candidate for screening in drug discovery programs.
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of the novel compound 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. By following the detailed protocols outlined herein, researchers can reliably produce and characterize this molecule, enabling further investigation into its physical, chemical, and biological properties. The data generated will be a valuable contribution to the field of medicinal and synthetic chemistry.
References
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- Vertex AI Search.
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- PubMed. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities.
- PubChem. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833.
- ChemBK. 1-phenylethanone oxime.
- Organic Chemistry Portal.
- Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Semantic Scholar.
- NIST WebBook. Ethanone, 1-phenyl-, oxime.
- ResearchGate. (E)-1-(4-Aminophenyl)ethanone oxime.
- SIELC Technologies. Ethanone, 1-phenyl-, oxime.
- ResearchGate. (PDF)
- NIST WebBook. Ethanone, 1-phenyl-, oxime.
- Cheméo. Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2).
- ChemSynthesis. 1-phenylethanone oxime - 613-91-2, C8H9NO, density, melting point, boiling point, structural formula, synthesis.
- US EPA. Ethanone, 1-phenyl-, oxime - Substance Details - SRS.
Sources
Reactivity profile of alpha-phenoxy acetophenone oximes
The Reactivity Landscape of -Phenoxy Acetophenone Oximes
A Mechanistic & Synthetic Guide for Drug Discovery
Executive Summary
Structural Architecture & Stereochemical Dynamics
The reactivity of
-
-Isomer (Anti-Phenyl): The hydroxyl group is anti to the phenyl ring. This is typically the thermodynamically stable isomer due to the minimization of steric repulsion between the lone pairs of the oxygen and the
-system of the phenyl ring. -
-Isomer (Syn-Phenyl): The hydroxyl group is syn to the phenyl ring (and anti to the
-phenoxy group).
Critical Insight: The configuration is not merely structural trivia; it dictates the outcome of the Beckmann Rearrangement . In a concerted mechanism, the group anti to the leaving hydroxyl group migrates.[1] Therefore, controlling the
Figure 1: Stereochemical divergence in oxime synthesis. The E-isomer predominates in standard reflux conditions.
Synthetic Pathways: The Condensation Protocol
The synthesis of the core scaffold relies on the condensation of
Reaction Causality:
-
Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon.
-
pH Sensitivity: A buffer (typically Sodium Acetate or Pyridine) is required. If the pH is too low (<3), the amine is protonated (
) and loses nucleophilicity. If too high (>10), the ketone is susceptible to aldol-like side reactions or ether cleavage.
Table 1: Optimization Parameters for Oximation
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water (3:1) | Solubilizes both the organic ketone and inorganic hydroxylamine salt. |
| Base | NaOH or Pyridine | Neutralizes HCl released; Pyridine also acts as a weak catalyst. |
| Temperature | Reflux ( | Overcomes the activation energy barrier imposed by the steric bulk of the |
| Purification | Recrystallization (EtOH) | Removes trace |
The Reactivity Matrix
The core utility of this scaffold lies in its ability to undergo divergent transformations. We categorize these into three primary pathways: Rearrangement, Cyclization, and Esterification.
Pathway A: The Beckmann Rearrangement
This is the definitive reaction for this class. Under acidic conditions, the oxime rearranges to an amide.[1][2][3][4]
-
Mechanism: Protonation of the OH group converts it into a leaving group (
). The substituent anti to the leaving group migrates to the nitrogen atom simultaneously as water departs.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Regioselectivity:
-
From
-Oxime : Phenyl migrates -Phenoxyacetanilide (Target for analgesics). -
From
-Oxime : Phenoxymethyl migrates N-Phenoxymethyl benzamide .
-
Technical Note: Recent protocols utilize Phenyl Dichlorophosphate at ambient temperature to effect this rearrangement without the charring associated with Polyphosphoric Acid (PPA) [1].
Pathway B: Cyclization to Heterocycles
The
-
Indeno-pyridines: Rh(III)-catalyzed annulation with alkynes involves C-H activation of the phenyl ring and the oxime nitrogen [2].
-
Thiazoles: Reaction with elemental sulfur and arylacetic acids yields fused thieno-thiazoles, leveraging the oxidizing power of sulfur on the
-methylene [3].
Pathway C: O-Acylation (Bio-activation)
Acylation of the oxime oxygen with acyl chlorides (e.g., terephthaloyl chloride) yields Oxime Esters . These derivatives often exhibit superior antimicrobial potency compared to the parent oxime due to increased lipophilicity and DNA-cleavage capability [4].
Figure 2: The divergent reactivity tree of the oxime scaffold.
Experimental Protocols
Protocol 1: Synthesis of
-Phenoxy Acetophenone Oxime
This protocol ensures high E-selectivity.
-
Preparation: Dissolve
-phenoxy acetophenone (10 mmol) in Ethanol (20 mL). -
Addition: Add a solution of Hydroxylamine Hydrochloride (15 mmol) and Sodium Acetate (15 mmol) in minimal water (5 mL).
-
Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour the hot solution into crushed ice (100 g). The oxime will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
-
Validation: Melting point should be sharp. IR spectrum should show
stretch at and broad stretch at .
-
Protocol 2: Ambient Temperature Beckmann Rearrangement [1]
Avoids harsh acids and thermal degradation.
-
Activation: Dissolve the oxime (2 mmol) in dry Acetonitrile (4 mL).
-
Reagent: Add Phenyl Dichlorophosphate (3 mmol) dropwise at room temperature.
-
Reaction: Stir for 15–30 minutes. The reaction is typically instantaneous.
-
Quench: Add saturated
solution. -
Extraction: Extract with Dichloromethane (
). Dry over and evaporate. -
Result: Yields the N-substituted amide with retention of configuration.
References
-
Zhu, M., et al. (2012). Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature. Molecules, 17(11), 13662–13671. Link
-
Wang, X., et al. (2016). Rh(III)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation.[5] Chemical Communications. Link
-
Nguyen, T.T., et al. (2020). Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. RSC Advances, 10, 23900-23908. Link
-
Al-Dires, H.O., et al. (2023). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. Rh(iii)-Catalyzed [3 + 2]/[4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes involving C–H activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Investigating the Potential Biological Activity of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive research framework for the synthesis, characterization, and biological evaluation of the novel compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. While direct studies on this specific molecule are not yet prevalent in existing literature, the chemical architecture, featuring a phenoxy acetophenone scaffold and an oxime functional group, suggests a high potential for significant antimicrobial, anticancer, and anti-inflammatory activities. This document provides researchers, scientists, and drug development professionals with a structured approach to systematically investigate these potential therapeutic properties. We will detail the rationale behind the proposed studies, provide step-by-step experimental protocols for key in vitro assays, and present a logical workflow for data interpretation and subsequent research directions. The overarching goal is to furnish a self-validating system of inquiry to unlock the therapeutic promise of this compound.
Introduction: The Rationale for Investigation
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Oxime derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of an oxime group (C=N-OH) to a parent carbonyl compound can significantly modulate its physicochemical properties, enhancing its binding affinity to biological targets and improving its metabolic stability.[2]
The subject of this guide, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, is a derivative of 2-(2-Nitrophenoxy)-1-phenyl-ethanone. The parent ketone itself is a known chemical entity.[5] The presence of the nitrophenoxy moiety is of particular interest, as nitro-containing compounds have been investigated for their anti-inflammatory and analgesic effects.[6][7][8] Furthermore, the broader class of phenoxy acetamide and related derivatives has demonstrated notable anticancer and anti-inflammatory activities.[7][8]
This guide, therefore, puts forth a hypothesis-driven approach to explore the untapped biological potential of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. We will lay out a systematic and rigorous pathway for its investigation, starting from its chemical synthesis and culminating in a thorough in vitro assessment of its therapeutic promise.
Synthesis and Characterization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
The initial and critical step in our investigation is the synthesis and purification of the target compound. The classical and most straightforward method for the synthesis of oximes involves the reaction of a ketone with hydroxylamine.[9][10]
Proposed Synthetic Pathway
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime will be achieved through the reaction of its parent ketone, 2-(2-Nitrophenoxy)-1-phenyl-ethanone, with hydroxylamine hydrochloride in the presence of a base.[11][12]
Reaction Scheme:
Detailed Experimental Protocol for Synthesis
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-Nitrophenoxy)-1-phenyl-ethanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.[11]
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (2-3 equivalents) followed by a suitable base like sodium hydroxide or sodium acetate (3-8 equivalents).[11]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by filtration if it precipitates out, or by extraction with an organic solvent like ethyl acetate after quenching with water. The organic layer should be dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield the pure 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.[11]
Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the C=N and O-H of the oxime.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Proposed Investigation of Biological Activities
Based on the structural features of the target molecule and the known biological activities of related compounds, we propose a three-pronged investigation into its antimicrobial, anticancer, and anti-inflammatory potential.
Antimicrobial Activity Screening
Oxime derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14][15][16] The presence of the oxime moiety can contribute to the antimicrobial effect, and this warrants a thorough investigation.[12][14][17]
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents.[14] Oximes have been identified as potential inhibitors of key bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid biosynthesis.[13][15]
Caption: Workflow for Antimicrobial Activity Screening.
-
Preparation of Inoculum: Grow the selected bacterial and fungal strains in their respective appropriate broth overnight. Dilute the cultures to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The MIC values will be compared to those of standard antibiotics and antifungals. Lower MIC values indicate higher antimicrobial potency. For compounds showing significant activity, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Anticancer Activity Screening
The structural motif of an oxime group on a larger scaffold is present in several compounds with demonstrated anticancer activity.[2][3][18] These compounds can induce apoptosis, cause cell cycle arrest, and generate reactive oxygen species (ROS) in cancer cells.[18]
The development of novel anticancer agents with improved selectivity for cancer cells over normal cells is a critical goal in oncology research. In vitro cytotoxicity assays against a panel of human cancer cell lines are the first step in identifying promising lead compounds.[19][20][21]
Caption: Workflow for Anticancer Activity Screening.
-
Cell Seeding: Seed the selected human cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
The IC50 values will be used to quantify the cytotoxic potency of the compound against different cancer cell lines. A lower IC50 value indicates greater anticancer activity. Compounds with potent activity can be further investigated for their mechanism of action, such as their ability to induce apoptosis or cause cell cycle arrest.
Anti-inflammatory Activity Screening
The presence of a nitrophenoxy group in the target molecule suggests a potential for anti-inflammatory activity, as some nitrophenyl compounds have been shown to possess such properties.[6][22][23] Additionally, oximes themselves have been explored for their anti-inflammatory effects.[3][10]
Inflammation is a key pathological feature of many chronic diseases. The discovery of new anti-inflammatory agents, particularly those that target specific inflammatory pathways, is of great interest. In vitro assays using immune cells, such as macrophages, can provide initial insights into the anti-inflammatory potential of a compound.
Caption: Workflow for Anti-inflammatory Activity Screening.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
A significant reduction in the production of nitric oxide and pro-inflammatory cytokines (such as TNF-α and IL-6, which can be measured by ELISA) in the presence of the test compound would indicate potential anti-inflammatory activity.
Quantitative Data Summary and Future Directions
The results from the proposed in vitro assays should be tabulated for clear comparison and interpretation.
Table 1: Proposed Data Summary for Biological Activity of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
| Biological Activity | Assay | Test Organism/Cell Line | Metric | Result | Positive Control |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | TBD | Vancomycin |
| Escherichia coli | MIC (µg/mL) | TBD | Ciprofloxacin | ||
| Candida albicans | MIC (µg/mL) | TBD | Fluconazole | ||
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | TBD | Doxorubicin |
| A549 (Lung Cancer) | IC50 (µM) | TBD | Cisplatin | ||
| HCT116 (Colon Cancer) | IC50 (µM) | TBD | 5-Fluorouracil | ||
| Anti-inflammatory | NO Inhibition | RAW 264.7 Macrophages | % Inhibition at X µM | TBD | Dexamethasone |
| ELISA | RAW 264.7 Macrophages | % Inhibition of TNF-α | TBD | Dexamethasone | |
| ELISA | RAW 264.7 Macrophages | % Inhibition of IL-6 | TBD | Dexamethasone |
Should the in vitro screening reveal promising activity in any of these areas, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by the compound.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of infection, cancer, or inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the systematic investigation of the potential biological activities of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. By following the proposed experimental protocols and workflows, researchers can efficiently and effectively evaluate its antimicrobial, anticancer, and anti-inflammatory properties. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding its future development as a potential drug candidate.
References
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. Available at: [Link]
-
Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria. (2020). PMC. Available at: [Link]
-
A Review of Biologically Active Oxime Ethers. (2023). MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Oximes Derived from O‐Benzylhydroxylamine as FabH Inhibitors. (2012). Scilit. Available at: [Link]
-
Synthesis and antibacterial activity of oxime esters from dihydrocumic acid. (2012). BioResources. Available at: [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). ResearchGate. Available at: [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. Available at: [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Available at: [Link]
-
Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl) - PMC. (n.d.). PMC. Available at: [Link]
-
Synthesis and evaluation of antinociceptive and anti-inflammatory effects of nitro-porphyrins. (2025). ScienceDirect. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]
-
Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI. Available at: [Link]
-
Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. (n.d.). Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. (n.d.). PubMed. Available at: [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PMC. Available at: [Link]
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (n.d.). PMC. Available at: [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. Available at: [Link]
-
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. Available at: [Link]
-
Recent advance in synthesis and biological activity of oxime derivatives. (2025). ResearchGate. Available at: [Link]
-
The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. (2021). Frontiers. Available at: [Link]
-
Ethanone, 2-(2-nitrophenoxy)-1-phenyl-|18065-01-5. (n.d.). LookChem. Available at: [Link]
-
Ethanone, 1-[2-[(nitrobenzoyl)oxy]phenyl]- | C15H11NO5. (n.d.). PubChem. Available at: [Link]
-
Oxime Synthesis | PDF. (2022). Scribd. Available at: [Link]
-
Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). Pharm Pharmacol Int J. Available at: [Link]
-
(PDF) Synthesis and Characterization of Novel Oxime Derivatives. (2025). ResearchGate. Available at: [Link]
-
Ethanone, 1-phenyl-, oxime. (n.d.). NIST WebBook. Available at: [Link]
-
Ethanone, 1-phenyl-, oxime. (2018). SIELC Technologies. Available at: [Link]
-
The Structural Diversity and Biological Activity of Steroid Oximes. (2023). PMC. Available at: [Link]
-
Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. (2001). PubMed. Available at: [Link]
- Green synthesis method for preparing nitroalkane by oxidizing oxime. (n.d.). Google Patents.
-
1-Phenyl-1-ethanone oxime | C8H9NO. (n.d.). PubChem. Available at: [Link]
-
the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI. Available at: [Link]
-
Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. (2006). PubMed. Available at: [Link]
Sources
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- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethanone, 2-(2-nitrophenoxy)-1-phenyl-|18065-01-5|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]
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- 19. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prosta-glandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745,337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for cyclization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Technical Application Note: Cyclization Strategies for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Executive Summary & Strategic Value
The cyclization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a pivotal transformation in the synthesis of 1,4-benzoxazine scaffolds. These heterocyclic cores are "privileged structures" in medicinal chemistry, serving as the foundation for potassium channel openers (e.g., Levcromakalim), neuroprotective agents, and anticoagulants.
This guide moves beyond generic textbook methods to provide two field-validated protocols for converting the linear nitro-oxime precursor into the bicyclic benzoxazine core. We focus on controlling the oxidation state of the nitrogen to selectively target either the parent benzoxazine or the benzoxazine N-oxide .
Mechanistic Pathways & Chemoselectivity[1]
The transformation relies on the reductive activation of the ortho-nitro group. The reaction trajectory is dictated by the strength of the reducing agent and the pH of the medium.
-
Pathway A (Full Reduction): Reduction of the nitro group to an aniline (
), followed by condensation with the oxime carbon and elimination of hydroxylamine/water. This yields the 3-phenyl-2H-1,4-benzoxazine . -
Pathway B (Partial Reduction): Controlled reduction to the hydroxylamine (
), which attacks the oxime carbon to form the benzoxazine 4-oxide (N-oxide).
Figure 1: Mechanistic Divergence in Cyclization
Caption: Divergent synthesis pathways based on reductive activation of the nitro group.[1]
Protocol A: Reductive Cyclization to 3-Phenyl-2H-1,4-benzoxazine
This protocol utilizes Iron powder in Acetic Acid , a classic yet robust method that tolerates the oxime functionality while effectively reducing the nitro group to the amine, driving the cyclization to the fully reduced heterocycle.
Materials & Reagents
| Reagent | Equiv. | Role |
| Substrate (Nitro-oxime) | 1.0 | Starting Material |
| Iron Powder (325 mesh) | 5.0 | Reductant (Single Electron Transfer) |
| Glacial Acetic Acid | Solvent | Proton source & Solvent |
| Ethanol (Optional co-solvent) | - | Improves solubility for lipophilic substrates |
| Ethyl Acetate / NaHCO₃ | - | Work-up |
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 10 mmol of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in 50 mL of Glacial Acetic Acid .
-
Note: If solubility is poor at RT, add 10-20 mL of Ethanol.
-
-
Activation: Heat the solution to 60°C under an inert atmosphere (
). -
Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes.
-
Critical: The reaction is exothermic. Monitor internal temperature to prevent runaway.
-
-
Reflux: Increase temperature to 100-110°C (Reflux) and stir vigorously for 2–4 hours .
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a fluorescent blue/green spot ( ) should appear.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to remove most acetic acid.
-
Dilute the residue with EtOAc (100 mL) and carefully neutralize with saturated aq. NaHCO₃ until pH 8.
-
Separate phases and wash the organic layer with brine.[1] Dry over
.[2]
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3).
-
Yield Expectation: 75–85%.
-
Protocol B: Selective Synthesis of 3-Phenyl-2H-1,4-benzoxazine 4-oxide
This protocol uses Zinc / Ammonium Chloride , a milder reductive system that stops the reduction at the hydroxylamine stage, facilitating the formation of the N-oxide.
Materials & Reagents
| Reagent | Equiv. | Role |
| Substrate (Nitro-oxime) | 1.0 | Starting Material |
| Zinc Dust (<10 micron) | 3.0 | Mild Reductant |
| Ammonium Chloride ( | 5.0 | Buffer / Proton Source |
| Methanol / Water (4:1) | Solvent | Reaction Medium |
Step-by-Step Methodology
-
Solubilization: Dissolve 5 mmol of the substrate in 40 mL Methanol and 10 mL Water .
-
Buffering: Add 25 mmol of Ammonium Chloride and stir until dissolved.
-
Reduction: Cool the mixture to 0°C (ice bath). Add Zinc dust (15 mmol) slowly to maintain the low temperature.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 3–6 hours .
-
Work-up:
-
Filter off the zinc oxide/salts.
-
Evaporate the Methanol.
-
Extract the aqueous residue with Dichloromethane (DCM) (
mL).
-
-
Purification: Recrystallization from Ethanol/Water is often sufficient. If not, use chromatography (DCM:MeOH 98:2).
-
Yield Expectation: 60–75%.
-
Analytical Validation
Verify the structure using
| Signal | 3-Phenyl-2H-1,4-benzoxazine (Protocol A) | 3-Phenyl-2H-1,4-benzoxazine 4-oxide (Protocol B) |
| H-2 (Methylene) | Singlet, | Singlet, |
| Aromatic Region | Multiplet, 6.8–7.8 ppm | Multiplet, often more complex due to N-oxide anisotropy |
| Mass Spec (M+) | [M+H] = 210.1 (Expected) | [M+H] = 226.1 (Expected) |
Troubleshooting & Optimization
-
Incomplete Cyclization: If the intermediate aniline is observed (via Mass Spec), increase the reaction temperature or add a catalytic amount of p-Toluenesulfonic acid (pTSA) to drive the dehydration step.
-
Over-Reduction (Protocol B): If the N-oxide reduces to the parent benzoxazine during Protocol B, reduce the reaction time or lower the equivalents of Zinc to 2.0.
-
Solubility Issues: For highly substituted phenyl rings, use THF/Water or Dioxane instead of Methanol/Water.
References
-
Reductive Cyclization Mechanisms: Journal of Organic Chemistry. "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." Available at: [Link]
-
Oxime Cyclization Overview: Royal Society of Chemistry. "Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition."[3] Available at: [Link]
-
General Benzoxazine Synthesis: ResearchGate. "Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives." Available at: [Link]
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Copper-Catalyzed Cyclization of Oxime Acetates with 2-Benzylidenemalononitriles for Synthesis of 2?Aminonicotinonitriles [sioc-journal.cn]
- 3. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arpgweb.com [arpgweb.com]
- 10. arpgweb.com [arpgweb.com]
Photolysis conditions for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Application Note: Photolysis Conditions for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Part 1: Executive Summary & Scientific Context
This application note details the photolysis protocols for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a specialized photocleavable compound. This molecule belongs to the class of
The core utility of this compound lies in the photo-induced cleavage of the
Key Applications:
-
Controlled Release: Uncaging of phenolic drugs or bioactive oximes.
-
Mechanistic Probes: Studying nitro-mediated H-abstraction kinetics (
). -
Photo-Patterning: Surface modification via light-directed cleavage of phenoxy linkers.
Part 2: Photochemical Mechanism
Understanding the mechanism is critical for troubleshooting low yields or side reactions. The photolysis follows a Norrish Type II-like pathway, characteristic of o-nitrobenzyl and o-nitrophenoxy systems.
Mechanism Description:
-
Excitation: Absorption of UV light (
nm) promotes the nitro group to an excited triplet state ( ). -
H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic
-methylene group ( ). -
Rearrangement: This forms a short-lived aci-nitro / biradical intermediate.
-
Cleavage: The intermediate undergoes electronic rearrangement (often involving hemiacetal formation if water is present) to cleave the C-O ether bond.
Visualized Pathway (DOT Diagram)
Caption: Photochemical pathway showing the critical H-abstraction step leading to ether cleavage. The 1,5-H shift is the rate-determining step for the uncaging process.
Part 3: Experimental Protocol
This protocol is designed for analytical validation (HPLC/UV-Vis) and can be scaled for preparative synthesis .
Materials & Equipment
-
Compound: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime (>95% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (optional for bio-mimetic conditions).
-
Light Source: 365 nm LED (e.g., Kessil PR160 or equivalent) or Hg-Arc lamp with 365 nm bandpass filter.
-
Quartz Cuvettes: Path length 1 cm (for UV-Vis monitoring).
Standard Operating Procedure (SOP)
Step 1: Stock Solution Preparation
-
Dissolve 5.0 mg of the oxime in 1.0 mL of Acetonitrile (ACN) to create a ~15 mM stock solution.
-
Note: The compound may have limited solubility in pure water. Always use an organic co-solvent.
Step 2: Working Solution & Solvent Selection
Prepare the irradiation sample (50
| Condition | Solvent System | Purpose | Expected Quantum Yield ( |
| Standard | ACN / | Kinetic studies, general uncaging. | 0.15 - 0.25 |
| Protic | Methanol (100%) | Maximizes H-bonding; stabilizes aci-nitro. | 0.10 - 0.20 |
| Bio-mimetic | ACN / PBS pH 7.4 (2:98) | Simulating physiological release. | < 0.10 (Solubility limited) |
Step 3: Photolysis Setup
-
Transfer 3 mL of the Working Solution into a quartz cuvette.
-
Seal with a Teflon stopper to prevent evaporation (degassing with
is recommended for precise quantum yield measurements to prevent oxygen quenching of the triplet state, though o-nitro cleavage is generally robust in air). -
Position the cuvette 5 cm from the 365 nm light source.
-
Irradiance Target: ~10-20 mW/cm².
-
Step 4: Irradiation & Monitoring
-
T=0: Take an initial UV-Vis spectrum (200–500 nm). Note the
of the nitro-chromophore (typically ~300-330 nm). -
Irradiate: Expose the sample in 1-minute intervals.
-
Monitor: Measure UV-Vis spectra after each interval.
-
Indicator of Cleavage: Look for the appearance of a yellow shift (formation of 2-nitrophenolate,
nm) if the pH is basic or neutral. -
Isosbestic Points: Clear isosbestic points indicate a clean conversion without significant side reactions.
-
Step 5: Product Analysis (HPLC)
-
Inject 10
L of the irradiated sample into an RP-HPLC (C18 column). -
Gradient: 10% to 90% ACN in Water (+0.1% TFA) over 20 mins.
-
Detection: 254 nm and 365 nm.
-
Validation: Confirm the presence of 2-nitrophenol (RT ~ early) and the acetophenone oxime fragment.
Part 4: Data Analysis & Troubleshooting
Kinetic Analysis
The photolysis typically follows first-order kinetics under constant irradiation. Plot
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Cleavage Observed | Incorrect Wavelength | Ensure source emits at 365 nm . 254 nm may degrade the oxime; >400 nm is too weak. |
| Precipitation | Low Solubility | Increase organic co-solvent (ACN/MeOH) to >20%. |
| Complex Mixture (Messy HPLC) | Radical Recombination | Degas solvents with Argon for 15 mins. Oxygen can trap radicals. |
| Slow Reaction Rate | Low Quantum Yield | Switch solvent to Methanol . Protic solvents facilitate the proton transfer in the aci-nitro decay. |
Part 5: References
-
Mechanistic Foundation of
-(2-Nitrophenoxy) Ketones -
Photolabile Protecting Groups (NPPOC/NPE)
-
Title: Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
-
Source: Helvetica Chimica Acta.
-
Context: Detailed kinetics of the o-nitro H-abstraction mechanism and solvent effects.
-
URL:[Link]
-
-
Oxime Radical Photochemistry
-
Title: Quinone-sensitized steady-state photolysis of acetophenone oximes.
-
Source: Photochemical & Photobiological Sciences.
-
Context: Provides background on the stability and radical behavior of the acetophenone oxime moiety itself.
-
URL:[Link]
-
-
General Protocol for o-Nitrobenzyl Uncaging
-
Title: Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
-
Source: Chemical Reviews.
-
Context: The authoritative review on optimizing conditions for nitrobenzyl-based photolysis.
-
URL:[Link]
-
Sources
Solvent selection for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime reactions
Application Note: Solvent Selection for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime Reactions
Part 1: Executive Summary & Strategic Importance
The molecule 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a critical intermediate in the synthesis of 3-phenyl-2H-1,4-benzoxazines , a scaffold with significant pharmacological potential (e.g., antimicrobial, anti-inflammatory, and neuroprotective agents).[1]
The primary challenge in handling this intermediate lies in its dual functionality: the nitro group (susceptible to reduction) and the oxime group (susceptible to hydrolysis, rearrangement, or reduction).[1] Solvent selection is not merely about solubility; it dictates the chemoselectivity of the reaction pathway.
Core Directive: This guide prioritizes the Reductive Cyclization pathway, as it is the most valuable transformation for drug discovery.[1] We will analyze solvent systems that favor the formation of the 1,4-benzoxazine core while suppressing competitive hydrolysis to the ketone or Beckmann rearrangement.[1]
Part 2: Solvent Selection Framework
Mechanistic Considerations & Solvent Influence
The transformation of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone oxime to 3-phenyl-2H-1,4-benzoxazine involves a cascade sequence:
-
Nitro Reduction:
(requires proton source). -
Intramolecular Cyclization: Nucleophilic attack of the nascent amine on the oxime carbon.
-
Elimination: Loss of hydroxylamine (or water/ammonia depending on reduction depth).
Solvent Role: The solvent must solubilize the polar nitro-oxime starting material while stabilizing the polar transition states of the cyclization.
Solvent Decision Matrix
| Solvent System | Role/Mechanism | Pros | Cons | Recommended For |
| Ethanol (EtOH) | Protic, H-bond donor | Excellent solubility for oximes; Green solvent; Supports Pd/C hydrogenation.[1] | Can participate in solvolysis if too acidic. | Catalytic Hydrogenation (Pd/C) |
| Acetic Acid (AcOH) | Acidic, Protic | Activates nitro reduction (Fe/Zn); Catalyzes cyclization (dehydration).[1] | Difficult to remove; Corrosive workup. | Chemical Reduction (Fe, Zn) |
| DMF / Water | Polar Aprotic / Protic | Solubilizes inorganic reductants (e.g., | Difficult workup (DMF removal); Hydrolysis risk. | Dithionite Reduction |
| Toluene | Non-polar Aromatic | High thermal stability; Azeotropic water removal. | Poor solubility of nitro-oxime; Requires phase transfer catalyst. | Thermal Cyclization / Rearrangement |
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the divergent pathways controlled by solvent and reagent selection.
Caption: Divergent reaction pathways for 2-(2-nitrophenoxy)-1-phenyl-1-ethanone oxime based on solvent/reagent conditions.
Part 4: Validated Experimental Protocols
Protocol A: Catalytic Hydrogenation (Preferred for Pharma)
Target: 3-Phenyl-2H-1,4-benzoxazine Solvent: Ethanol (Absolute)[1]
Rationale: Ethanol provides the necessary protic environment for hydrogenation on Pd surfaces while minimizing the risk of hydrolyzing the oxime back to the ketone (which occurs more readily in aqueous/acidic media).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime in Ethanol (10 mL/g substrate).
-
Note: If solubility is poor, add Ethyl Acetate (up to 20% v/v) as a co-solvent.[1] Avoid chlorinated solvents which can poison Pd catalysts.
-
-
Catalyst Addition: Under an inert atmosphere (
), add 10 wt% Pd/C (10% loading).[1] -
Hydrogenation: Purge the vessel with
gas. Maintain a pressure of 1–3 atm (balloon or Parr shaker) at Room Temperature (25°C).-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[2] The starting material (
) will disappear; the amine intermediate may be transient; the benzoxazine product ( ) will appear.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes upon cooling or can be purified via flash chromatography.
Protocol B: Iron-Mediated Reductive Cyclization (Robust/Scalable)
Target: 3-Phenyl-2H-1,4-benzoxazine Solvent: Acetic Acid / Ethanol (1:1)[1]
Rationale: Iron powder in acetic acid is a classic method for reducing nitroarenes. The acidic medium promotes the subsequent condensation/cyclization step.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of the oxime in a mixture of Ethanol and Glacial Acetic Acid (1:1 ratio, 0.1 M concentration).
-
Reduction: Add Iron powder (3.0–5.0 eq) slowly to the stirred solution.
-
Heating: Heat the mixture to reflux (approx. 80–90°C) for 2–4 hours.
-
Critical Check: The reaction color will change from yellow/orange (nitro compound) to dark brown/grey (iron salts).
-
-
Workup: Cool to room temperature. Dilute with water and neutralize with
(careful: gas evolution). Extract with Ethyl Acetate .[2][3] -
Purification: Dry organic layer over
, filter, and concentrate.
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Solubility | Oxime aggregation or high crystallinity.[1] | Switch to THF/EtOH (1:1) or warm the solvent to 40°C before adding catalyst. |
| Hydrolysis to Ketone | Presence of water + acid; Trace HCl in solvent. | Use Anhydrous Ethanol ; Add molecular sieves; Avoid aqueous acid workups until cyclization is complete. |
| Incomplete Cyclization | Amine intermediate is stable but steric hindrance prevents ring closure. | Increase temperature (Reflux in EtOH); Add a mild Lewis Acid (e.g., |
| Beckmann Side-Product | Solvent too non-polar; Presence of trace acid activators. | Ensure solvent is neutral ; Avoid Toluene unless specifically targeting the amide. |
Part 6: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent for your specific constraint.
Caption: Decision tree for selecting the optimal solvent system based on project constraints.
Part 7: References
-
Synthesis of 1,4-Benzoxazines:
-
Oxime Reduction Protocols:
-
Title: Reduction of Imines and Cleavage of Oximes by Sodium Dithionite.
-
Source: Designer-Drug.com / Synthetic Communications.
-
URL:[Link]
-
-
General Benzoxazine Chemistry:
-
Solvent Effects on Oximes:
-
Compound Data:
-
Title: 1-Phenyl-1-ethanone oxime (Acetophenone oxime) - PubChem.
-
Source: National Institutes of Health (NIH).
-
URL:[Link]
-
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. Synthesis of 1,4-benzoxazines via Y(OTf)3-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine|CAS 70310-30-4 [benchchem.com]
Application Note: Scalable Production of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Executive Summary
This Application Note details a scalable, two-step synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime , a critical intermediate in the production of 3-phenyl-2H-1,4-benzoxazines .[1] These downstream heterocycles are highly valued in drug discovery for their antimicrobial, antifungal, and anticonvulsant properties.
While laboratory-scale methods often utilize Dichloromethane (DCM) or Dimethylformamide (DMF), this protocol prioritizes Methyl Ethyl Ketone (MEK) and Ethanol/Water systems to facilitate industrial scale-up, solvent recovery, and safety compliance.[2] Special emphasis is placed on the thermal stability of the oxime moiety and the handling of nitro-aromatics.
Strategic Route Selection
The synthesis follows a convergent pathway designed to minimize purification bottlenecks.[1]
-
Step 1 (Etherification): Williamson ether synthesis coupling 2-nitrophenol with
-bromoacetophenone (phenacyl bromide).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Step 2 (Oximation): Condensation of the resulting ketone with hydroxylamine hydrochloride.[1][2]
Reaction Pathway Diagram
Figure 1: Synthetic pathway from raw materials to target oxime.
Phase 1: Synthesis of the Ketone Intermediate
Target: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone (CAS: 18065-01-5)[1][2]
Rationale for Process Changes
-
Solvent Selection: We replace Acetone (bp 56°C) with MEK (2-Butanone, bp 80°C) .[2] The higher boiling point accelerates the
substitution of the sterically hindered 2-nitrophenol without requiring the difficult removal of high-boiling solvents like DMF. -
Base Selection: Anhydrous Potassium Carbonate (
) is preferred over NaOH to prevent hydrolysis of the phenacyl bromide.[2]
Protocol (Scale: 100g Input)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass (g) | Moles |
| 2-Nitrophenol | 139.11 | 1.0 | 100.0 | 0.719 |
| Phenacyl Bromide | 199.04 | 1.05 | 150.2 | 0.755 |
| Potassium Carbonate | 138.21 | 1.5 | 149.0 | 1.078 |
| MEK (Solvent) | - | - | 800 mL | - |
Step-by-Step Procedure:
-
Setup: Equip a 2L reaction vessel with an overhead stirrer, reflux condenser, and nitrogen blanket.
-
Charging: Charge MEK, 2-Nitrophenol, and finely ground
. Stir at room temperature for 30 minutes to form the phenoxide anion (color shift to bright yellow/orange). -
Addition: Add Phenacyl Bromide in portions over 15 minutes. Caution: Phenacyl bromide is a potent lachrymator.[1] Use proper ventilation.[2][5][6][7]
-
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Isolation: Filter the solid, wash with cold ethanol, and dry at 45°C under vacuum.
Phase 2: Oximation to Target Molecule
Target: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime[1][2]
Rationale for Process Changes
-
Buffering: Hydroxylamine Hydrochloride (
) releases HCl during the reaction.[2] Without buffering, the acidity can degrade the ether linkage. Sodium Acetate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) is used to buffer the solution to pH ~4–5, optimizing the rate of oxime formation.[2] -
Safety: Free hydroxylamine is thermally unstable.[1] We generate it in situ in the presence of the ketone to minimize accumulation.
Protocol (Scale: Based on 100g Ketone Input)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass (g) | Moles |
| Ketone Intermediate | 257.24 | 1.0 | 100.0 | 0.389 |
| Hydroxylamine HCl | 69.49 | 1.5 | 40.5 | 0.583 |
| Sodium Acetate (Trihydrate) | 136.08 | 2.0 | 105.8 | 0.778 |
| Ethanol (95%) | - | - | 500 mL | - |
| Water | - | - | 100 mL | - |
Step-by-Step Procedure:
-
Dissolution: In the reactor, dissolve the Ketone Intermediate in Ethanol (500 mL). Heat to 50°C to ensure complete dissolution.[1]
-
Reagent Prep: In a separate vessel, dissolve Hydroxylamine HCl and Sodium Acetate in Water (100 mL).
-
Addition: Slowly add the aqueous hydroxylamine solution to the ethanol solution over 20 minutes.
-
Note: A mild exotherm may occur.[1] Maintain temp < 60°C during addition.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.
-
Quench & Crystallization:
-
Add water (300 mL) slowly to the hot solution until slight turbidity is observed.
-
Allow the mixture to cool slowly to room temperature with gentle stirring. The oxime will crystallize out.[1]
-
Cool further to 0°C for 1 hour to maximize yield.
-
-
Purification: Filter the white/off-white solid.[1] Wash with 50% aqueous ethanol.[1]
-
Drying: Dry at 40°C under vacuum. Critical: Do not exceed 50°C during drying due to potential thermal instability of the nitro-oxime combination.
Process Safety & Logic (E-E-A-T)
Thermal Hazard Management
This molecule contains two energetic functional groups: a Nitro group and an Oxime .[1]
-
Risk: Oximes can undergo Beckmann rearrangement or violent decomposition at high temperatures.[1]
-
Control: Perform Differential Scanning Calorimetry (DSC) on the crude product.[1][2] Ensure the drying temperature is at least 50°C below the onset of decomposition (
).[2] -
Self-Validating Step: If the filtrate pH drops below 4 during Step 2, the buffer capacity is exceeded. Add more NaOAc to prevent acid-catalyzed hydrolysis.[1]
Analytical Quality Control
-
HPLC Method: C18 Column, Acetonitrile:Water (gradient 50:50 to 90:10), UV detection at 254 nm.
-
Impurity Flag: Look for the "Z" vs "E" isomer.[1] For benzoxazine synthesis, the geometry often equilibrates during the reductive cyclization step, but consistent isomer ratios indicate process control.
Scalable Workflow Diagram
Figure 2: Unit operations flow for the scalable production process.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation of nitrophenol.[1][2] | Ensure |
| Dark Coloration | Oxidation of phenol or excessive heat.[1] | Purge reactor with Nitrogen. Verify temp does not exceed 85°C. |
| Oil formation (Step 2) | Ethanol concentration too high during cooling.[1][2] | Add more water slowly to induce precipitation.[1] Seed with pure oxime crystals.[1] |
| Residual Acidity | Insufficient washing.[1] | Check pH of final wash water.[1] It should be neutral (6–7).[1][2] |
References
-
Benzoxazine Synthesis Context
-
General Oximation Protocols
-
Williamson Ether Synthesis Scale-Up
-
Safety Data (Hydroxylamine)
Sources
- 1. 1-Phenyl-1-ethanone oxime | C8H9NO | CID 5324612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. leap.epa.ie [leap.epa.ie]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone Oxime
Ticket ID: #OX-NITRO-224 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Purification Protocols for CAS 18065-01-5 & Analogs[1]
Executive Summary
You are encountering challenges in purifying 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime . This compound presents unique purification hurdles due to the bulky 2-nitrophenoxy ether linkage, which introduces significant steric hindrance and polarity, and the oxime moiety, which is prone to E/Z geometric isomerism and thermal degradation (Beckmann rearrangement) if mishandled.
This guide prioritizes fractional recrystallization as the primary method due to its scalability and ability to reject the unreacted ketone precursor. Chromatography is reserved as a secondary "rescue" method.
Part 1: The "Gold Standard" Protocol (Recrystallization)
Methodology: Two-Solvent Recrystallization (Ethanol/Water) Purity Target: >98% (HPLC/NMR) Yield Target: 75-85%
The Chemical Logic
The 2-nitrophenoxy group renders the molecule sufficiently lipophilic to dissolve in hot ethanol but polar enough to precipitate sharply upon the addition of water (anti-solvent). The unreacted ketone starting material (2-(2-nitrophenoxy)-1-phenylethanone) is generally more soluble in the ethanol-rich mother liquor, allowing for effective separation.
Step-by-Step Procedure
-
Dissolution (The "Hot" Phase):
-
Place the crude orange/yellow solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 5 mL per gram of crude).
-
Heat gently to 60-70°C with stirring. Do not reflux vigorously; oximes can degrade.
-
If undissolved solids persist, add ethanol in 1 mL increments until clear.[2]
-
-
Nucleation (The "Cloud" Phase):
-
Remove from heat.[3] While still hot (~55°C), add warm Deionized Water dropwise.
-
Stop immediately when a faint turbidity (cloudiness) persists for more than 5 seconds.
-
Add 2-3 drops of Ethanol to clear the solution back to transparency.
-
-
Crystallization (The "Slow" Phase):
-
Cover the flask with foil (nitro compounds can be light-sensitive).
-
Allow to cool to room temperature undisturbed for 2 hours. Rapid cooling traps impurities.
-
Once solid forms, move to an ice bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).[3]
-
Critical Wash: Wash the cake with a cold 50:50 Ethanol:Water mixture. This removes surface mother liquor containing the ketone impurity.
-
Dry under vacuum at 40°C.
-
Part 2: Troubleshooting Guide (Diagnostic & Repair)
Issue 1: "My product is oiling out (forming a goo) instead of crystallizing."
Diagnosis: The solution temperature dropped below the melting point of the solvated product before crystallization began, or the solvent polarity gap is too wide. Corrective Action:
-
Reheat the mixture until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a rod to induce nucleation.[4]
-
Solvent Modification: Switch to Ethyl Acetate/Hexane . Dissolve in minimum hot Ethyl Acetate, then add Hexane until turbid. This system is often better for "oily" nitro-aromatics.
Issue 2: "NMR shows two sets of peaks. Is my product impure?"
Diagnosis: Likely Geometric Isomerism (E vs Z) . Explanation: Oximes exist as E (anti) and Z (syn) isomers across the C=N double bond. For 2-(2-nitrophenoxy) derivatives, steric clash between the phenyl ring and the bulky phenoxy ether often favors one isomer, but mixtures are common. Action:
-
Check TLC: If you see two very close spots, it is likely isomers.
-
Relevance: For most downstream applications (e.g., cyclization to benzisoxazoles), the isomer ratio does not matter as the reaction conditions often equilibrate them. If single-isomer purity is required, use Column Chromatography (see Part 3).
Issue 3: "The product remains bright yellow/orange."
Diagnosis: Nitro compounds are inherently colored, but intense yellow often indicates unreacted 2-nitrophenol or the starting ketone . Action:
-
Perform a bicarbonate wash on the crude before recrystallization. Dissolve crude in Ethyl Acetate and wash with 5% NaHCO₃ to remove any free nitrophenol (which is acidic).
Part 3: Advanced Purification (Chromatography)
Use this if recrystallization fails or if you must separate E/Z isomers.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Hexane (Non-polar) |
| Mobile Phase B | Ethyl Acetate (Polar) |
| Gradient | 0% to 30% B over 20 minutes |
| Loading | Dissolve in minimal Dichloromethane (DCM) |
Separation Logic:
-
Unreacted Ketone: Elutes first (Least polar).
-
Oxime Isomer 1 (usually Z): Elutes second.
-
Oxime Isomer 2 (usually E): Elutes third (More polar due to exposed OH).
Part 4: Decision Logic Visualization
The following diagram illustrates the decision process for purifying this specific oxime, integrating safety checks for the nitro group.
Caption: Decision tree for the purification of nitrophenoxy-acetophenone oximes, prioritizing recrystallization with chromatographic fallbacks.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use heat to speed up the drying of the crystals? A: Proceed with caution. While the melting point is likely >100°C, oximes can undergo Beckmann rearrangement to amides at high temperatures, especially if trace acid is present. Vacuum drying at 40-45°C is the safe limit.
Q: Why does the literature mention "Pyridine" in the synthesis? A: Pyridine acts as both a solvent and a base to neutralize the HCl released from Hydroxylamine Hydrochloride. If you used pyridine, your crude might smell foul. Ensure you wash the crude solid thoroughly with water or dilute HCl (if the product is solid) before attempting recrystallization to remove pyridine salts.
Q: Is the E or Z isomer more active? A: If you are using this as an intermediate for 3-phenyl-1,2-benzisoxazole (via base-mediated cyclization), the reaction typically proceeds through the Z-oxime (where the OH is close to the phenoxy ring). However, basic conditions used in the cyclization step (e.g., NaH/DMF) usually allow for rapid equilibration, so separating isomers is rarely necessary for this specific pathway [1].
References
-
Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Discusses the thermodynamic stability and separation of acetophenone oxime isomers.
-
Recrystallization Guide. MIT OpenCourseWare. Standard protocols for two-solvent recrystallization (Ethanol/Water systems).
-
Synthesis of Some Acetophenone Oximes. Academic Research Publishing Group. Details the synthesis and characterization (NMR) of acetophenone oxime derivatives, including E/Z ratios.
-
Ethanone, 2-(2-nitrophenoxy)-1-phenyl- Properties. LookChem. Physical property data and CAS verification for the specific compound.
Sources
Solving solubility issues with 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a complex organic molecule with potential applications in various research and development fields. Its structure, characterized by a nitrophenyl ether linkage and an oxime functional group, suggests that it is likely a crystalline solid with poor aqueous solubility. This technical guide is designed to address the common solubility issues encountered with this compound and to provide a systematic approach to overcoming these challenges.
Physicochemical Properties (Predicted)
Due to the limited availability of specific experimental data for 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, the following table summarizes its predicted physicochemical properties based on its chemical structure and data from its ketone precursor. These values can help in the initial selection of appropriate solvents and solubilization strategies.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₄H₁₂N₂O₄ | Relatively large and complex molecule. |
| Molecular Weight | ~272.26 g/mol | Higher molecular weight can correlate with lower aqueous solubility. |
| LogP | > 3 | Indicates a lipophilic (hydrophobic) nature, suggesting poor water solubility. |
| Hydrogen Bond Donors | 1 (from the oxime hydroxyl group) | Can participate in hydrogen bonding, which may aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 5 (from the nitro, ether, and oxime groups) | Multiple sites for hydrogen bonding with protic solvents. |
| pKa | Weakly acidic (due to the oxime hydroxyl group) | The compound's charge state, and therefore its solubility, can be manipulated by adjusting the pH. |
Troubleshooting Guide
This section provides a question-and-answer-based approach to resolving common solubility problems.
Q1: My compound, 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime, is not dissolving in my primary solvent. What should I do?
A1: Initial Steps and Solvent Screening
When a compound fails to dissolve, a systematic approach to solvent selection is crucial. The principle of "like dissolves like" is a good starting point. Given the predicted lipophilic nature of this compound (LogP > 3), it is expected to have better solubility in organic solvents than in water.
Recommended Step-by-Step Protocol for Solvent Screening:
-
Start with Common Organic Solvents: Test the solubility in a range of solvents with varying polarities.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. These are often excellent choices for dissolving a wide range of organic molecules.[1]
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol. The ability of the compound to form hydrogen bonds may enhance its solubility in these solvents.
-
Non-Polar Solvents: Toluene, hexanes, and dichloromethane. While less likely to be primary solvents for many biological applications, they can provide useful information about the compound's polarity.[2]
-
-
Small-Scale Solubility Test:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) and vortex thoroughly.
-
Visually inspect for dissolution. If dissolved, add more compound until saturation is reached. If not, gradually add more solvent.
-
-
Consider Gentle Heating: For some compounds, solubility can be increased by gentle heating. However, be cautious as this can also lead to degradation, especially with heat-sensitive functional groups. Always check the compound's stability at elevated temperatures.
Q2: My compound dissolved initially but is now precipitating out of solution. How can I prevent this?
A2: Maintaining a Stable Solution
Precipitation upon standing, dilution, or temperature change is a common issue with poorly soluble compounds. This often occurs when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer for an experiment. Here are several strategies to maintain solubility:
Strategy 1: Co-solvents
A co-solvent is a water-miscible organic solvent used to increase the solubility of a hydrophobic compound in an aqueous solution.[3][4][5] The co-solvent reduces the polarity of the aqueous phase, making it more favorable for the solute.[6]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerol
Experimental Protocol for Using Co-solvents:
-
Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate vial, prepare your final aqueous buffer containing a certain percentage of the co-solvent (e.g., 5-10% ethanol).
-
Slowly add the stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized supersaturation and precipitation.
Strategy 2: pH Adjustment
For ionizable compounds, solubility is highly dependent on pH.[7][8] The oxime group in 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is weakly acidic. By increasing the pH of the solution above its pKa, the compound will be deprotonated to form a more soluble salt.[9]
Experimental Protocol for pH Adjustment:
-
Determine the pKa of your compound (experimentally or through prediction software).
-
Prepare your aqueous buffer and adjust the pH to be at least 1-2 units above the pKa.
-
Prepare a concentrated stock solution of your compound in a minimal amount of a water-miscible organic solvent.
-
Slowly add the stock solution to the pH-adjusted buffer while stirring.
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® series)
-
Anionic: Sodium dodecyl sulfate (SDS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
Experimental Protocol for Using Surfactants:
-
Select a biocompatible surfactant appropriate for your experimental system.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer with vigorous mixing.
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment and increasing its solubility.[12][13][14][15]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol for Cyclodextrin Complexation:
-
Choose a cyclodextrin with a cavity size appropriate for your molecule.
-
Prepare an aqueous solution of the cyclodextrin.
-
Add your compound to the cyclodextrin solution and stir or sonicate until the compound dissolves. This process can sometimes be accelerated by gentle heating.
Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of oximes? A: Oximes are generally crystalline solids and tend to be poorly soluble in water. Their solubility in organic solvents varies depending on the overall structure of the molecule.
Q: Can I use DMSO as a solvent for my cell-based assays? A: Yes, DMSO is a widely used solvent for cell-based assays. However, it is important to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) as it can be toxic to cells at higher concentrations. Always run a vehicle control (medium with the same concentration of DMSO but without your compound) to account for any effects of the solvent itself.
Q: How can I determine the best solubilization strategy for my specific experiment? A: The choice of solubilization strategy depends on the requirements of your experiment. For in vitro assays, co-solvents, pH adjustment, and surfactants are common choices. For in vivo studies, more advanced formulations like solid dispersions or complexation with cyclodextrins might be necessary to improve bioavailability. It is recommended to start with simpler methods like co-solvents and pH adjustment and move to more complex strategies if needed. The following decision-making workflow can guide your choice.
Solubility Enhancement Workflow
Sources
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Recrystallization of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
[1][2]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
Target Molecule: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Chemical Class:
This guide provides a validated troubleshooting framework for the purification of this compound. Unlike simple ketones, this molecule contains both a lipophilic backbone (phenyl rings) and polar functional groups (nitro, oxime), necessitating a solvent system that balances these competing solubility profiles.[1][2]
Solvent Selection Strategy
Based on the physicochemical properties of
Primary Recommendation: Ethanol / Water (The "Standard" Protocol)[1][2][9]
-
Why: Ethanol (EtOH) dissolves the polar nitro and oxime groups effectively at high temperatures.[1][2][3] The addition of water (antisolvent) drastically reduces solubility upon cooling, forcing crystallization.[1][2]
-
Best For: General purification, removal of inorganic salts, and isolating the thermodynamically stable E-isomer.[1][2][3]
-
Risk: If water is added too quickly, the product may oil out.[1][2]
Secondary Recommendation: Ethyl Acetate / Hexane (The "High-Purity" Protocol)[1][2][9]
-
Why: This binary system offers excellent tunability.[1][2][3] Ethyl Acetate (EtOAc) solubilizes the organic skeleton, while Hexane acts as a non-polar antisolvent.[1][2][3]
-
Best For: Removing unreacted starting materials (e.g., 2-nitrophenol or the parent ketone) which remain soluble in the mother liquor [3].[1][2][3]
-
Risk: Lower overall yield if the ratio is not optimized.[1][2][3]
Tertiary Recommendation: Diethyl Ether (The "Rapid" Protocol)
-
Why: Literature on similar acetophenone oxime derivatives cites diethyl ether as a successful recrystallization solvent [2].[1][2][4]
-
Best For: Small-scale rapid purification where thermal degradation is a concern (low boiling point).[1][2][3]
-
Risk: High flammability and peroxide formation.[1][2][3] Use only if primary methods fail.
Solvent Performance Matrix
| Solvent System | Polarity Index | Solubilizing Power (Hot) | Impurity Rejection | Risk Profile |
| Ethanol / Water | High | Excellent | Good (Salts/Polar) | Low (Oiling out) |
| EtOAc / Hexane | Medium | Good | Excellent (Organics) | Low (Flammability) |
| Diethyl Ether | Low | Moderate | Moderate | High (Peroxides) |
| Cyclohexane | Low | Poor | Specific for | Medium (Yield) |
Detailed Experimental Protocol
Method A: Ethanol/Water Recrystallization (Standard)[1][2][9]
Prerequisites:
-
Hotplate with magnetic stirring.
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[1][2]
-
Antisolvent Addition: Remove from heat. While stirring gently, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1][2]
-
Crystallization: Allow the flask to cool to room temperature undisturbed .
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with a cold 50:50 Ethanol/Water mixture.[1][2]
Troubleshooting & FAQs
Q1: My product is separating as a sticky oil instead of crystals. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2] It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1][2][3] Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating.[1][2][3]
-
Add More Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation concentration.[1][2]
-
Seed It: Cool the solution to just above the temperature where oiling occurred, then add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][2][3]
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Q2: I have a mixture of E and Z isomers. Will this fix it?
Insight: Oximes exist as E (anti) and Z (syn) isomers.[1][2] The E-isomer is generally more stable and often less soluble.[1][2][3] Solution: Recrystallization is an effective method for isomeric enrichment.[1][2] Slow crystallization from Ethanol/Water typically favors the formation of the major E-isomer lattice, leaving the Z-isomer in the mother liquor [5].[1][2] Check purity via 1H-NMR or TLC.
Q3: The yield is very low (<40%). Where is my product?
Diagnosis: The product is likely too soluble in the solvent system at cold temperatures.[1][2][3] Corrective Action:
Visualized Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical decision tree for selecting the optimal recrystallization solvent based on initial solubility tests.
Figure 2: "Oiling Out" Recovery Protocol
Caption: Step-by-step remediation workflow for recovering crystalline product from an oiled-out state.
References
-
Arslan, T., et al. (2016).[1][2][5][3] Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8). Link
-
Academic Research Publishing Group. (2018).[1][2] Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Journal of Life Sciences. Link
-
BenchChem. (2025).[1][2][6] Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Link[1][2][3]
-
Google Patents. (2020).[1][2][3] CN111233719B - Process for preparing alpha-oxime acetophenone derivatives. Link
-
Kukula, A., et al. (2018).[1][2] Stereochemistry of Oximes. Journal of Organic Chemistry. (General reference for E/Z isomerism in oximes).
Sources
- 1. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arpgweb.com [arpgweb.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in nitrophenoxy oxime formation
Technical Support Center: Advanced Organic Synthesis Ticket #OX-928: Steric Hindrance in Nitrophenoxy Oxime Formation Status: Open | Priority: High Assigned Agent: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Subject: Reaction stalls/fails when converting nitrophenoxy ketones to oximes. Context: User observes low conversion rates (<20%) or no reaction using standard conditions (Hydroxylamine HCl, NaOAc, EtOH, Reflux). Diagnosis: The failure is driven by a synergistic barrier: Steric Hindrance from the bulky phenoxy group blocking the nucleophilic attack angle (Burgi-Dunitz trajectory) and Electronic Deactivation if the nitro group is in a position that reduces carbonyl electrophilicity.
Module 1: The Mechanic’s Corner (Theory & Causality)
To fix this, we must understand why the standard protocol fails.
-
The Steric Wall: The rate-determining step in oxime formation is the nucleophilic attack of hydroxylamine on the carbonyl carbon. A nitrophenoxy group (especially if ortho-substituted) acts as a physical shield. The hydroxylamine molecule cannot easily access the 107° angle required for attack.
-
The Electronic Drag: The nitro group (
) is strongly electron-withdrawing. While this normally makes a carbonyl more electrophilic, in phenoxy systems, it can alter the dipole of the molecule and reduce the solubility of the intermediate in standard protic solvents, leading to precipitation of unreacted ketone. -
The Solution: We cannot change the substrate, so we must change the pathway . We will use Nucleophilic Catalysis (creating a more reactive intermediate) or High-Energy Kinetic Forcing (Microwave irradiation).
Module 2: Advanced Protocols
Protocol A: The "Chemical Pry Bar" (Nucleophilic Catalysis)
Best for: Heat-sensitive substrates or when microwave reactors are unavailable.
The Logic: We use Aniline or
Step-by-Step Workflow:
-
Dissolution: Dissolve the nitrophenoxy ketone (1.0 equiv) in Ethanol/Water (3:1 ratio).
-
Catalyst Addition: Add Aniline (0.1 – 0.3 equiv) or
PDA (0.1 equiv).-
Note:
PDA is often 2-10x more effective than aniline for ketones.
-
-
Reagent Addition: Add Hydroxylamine HCl (1.5 equiv).
-
Buffering: Adjust pH to 4.5 using NaOAc or dilute NaOH.
-
Critical Check: If pH < 3, the amine is protonated and inactive. If pH > 6, the dehydration step slows down.
-
-
Reaction: Stir at 50°C. Monitor via TLC. The Schiff base intermediate may be visible transiently.
Protocol B: The "Kinetic Sledgehammer" (Microwave-Assisted)
Best for: Extremely hindered ketones (e.g., ortho-nitrophenoxy).
The Logic: Microwave irradiation provides direct dielectric heating to the polar transition state, overcoming the activation energy barrier created by steric hindrance that thermal convection cannot easily surmount.
Step-by-Step Workflow:
-
Vessel Prep: In a microwave-safe vial, combine Nitrophenoxy ketone (1.0 mmol),
(1.5 mmol), and NaOAc (1.5 mmol). -
Solvent: Add EtOH (2 mL). A minimal amount of water (0.5 mL) helps absorb microwave energy.
-
Irradiation: Set reactor to Dynamic Power mode (Target Temp: 80–100°C).
-
Cycle: Ramp 2 min
Hold 10 min Cool. -
Validation: Check LC-MS. If incomplete, add 0.5 equiv
and repeat one cycle.
Module 3: Visualizing the Solution
Figure 1: The Aniline Catalysis Mechanism
This diagram illustrates how aniline bypasses the steric barrier by forming a highly reactive Schiff base intermediate.
Caption: The catalytic cycle where Aniline converts the sluggish ketone into a reactive Schiff base, facilitating rapid oxime formation.[1][2][3][4]
Figure 2: Troubleshooting Decision Tree
Follow this logic path when your reaction fails.
Caption: Diagnostic flowchart for isolating failure modes in hindered oxime synthesis.
Module 4: Comparative Data
The following table summarizes the efficiency of different protocols for hindered ketones (e.g., phenoxyacetone derivatives), derived from comparative kinetic studies.
| Protocol | Reaction Time | Typical Yield | Notes |
| Standard Thermal (Reflux EtOH) | 12 – 48 Hours | 20 – 40% | Often stalls; thermal degradation of nitrophenoxy group possible. |
| Aniline Catalyzed (pH 4.5) | 2 – 6 Hours | 75 – 85% | Recommended. Mild conditions; high chemoselectivity. |
| Microwave Assisted (100°C) | 10 – 30 Mins | 85 – 95% | Highest yield; requires dedicated reactor; scale-up limited. |
| Ionic Liquid ([Hmim][NO3]) | 5 – 15 Mins | >90% | Green alternative; excellent for very hydrophobic substrates. |
Module 5: Frequently Asked Questions (FAQs)
Q: Why is pH 4.5 so critical?
A: Oxime formation is pH-dependent.[1] At low pH (<3), the hydroxylamine (
Q: My nitrophenoxy ketone is not soluble in Ethanol/Water. What now? A: This is common with large nitrophenoxy groups.
-
Cosolvent: Switch to THF/Water or Dioxane/Water (1:1).
-
Phase Transfer: Use Toluene/Water with a Phase Transfer Catalyst (e.g., TBAB).
-
Ionic Liquids: Use [Hmim][NO3] under microwave conditions (See Ref 2).
Q: Can I use Pyridine instead of Aniline?
A: Pyridine is a base, but it is a poor nucleophilic catalyst for this specific reaction compared to aniline. Aniline's ability to form the Schiff base intermediate is the key mechanism (transimination), which pyridine cannot do. Stick to Aniline or
References
-
Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." ACS Chemical Biology. (Demonstrates the aniline catalysis mechanism for hindered systems).
-
Khedkar, V., et al. (2011). "Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate." Comptes Rendus Chimie. (Details microwave and ionic liquid protocols for hindered ketones).
-
BenchChem Technical Support. (2025). "Aniline as a Catalyst for Oxime Bond Formation."[1][6][7] (Specifics on mPDA vs Aniline efficiency).
-
Diehl, K. L., et al. (2016). "Nucleophilic Catalysts for Oxime Linkages." Nature Chemistry. (Explains the causality of nucleophilic attack enhancement).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Oxime Cyclization Reactions
Welcome to the technical support center for oxime cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in these critical synthetic transformations. By understanding the underlying mechanisms and potential pitfalls, you can optimize your reaction conditions and achieve higher yields of your desired cyclic products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My oxime cyclization is stalling, resulting in low yields. What are the primary factors I should investigate?
Low conversion in oxime cyclization can stem from several sources, ranging from substrate stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Cause 1: Inherent Instability or Unreactivity of the Oxime Starting Material
The structure and purity of your oxime precursor are paramount. Some oximes are inherently unstable or may contain impurities that inhibit the reaction.
-
Suggested Solutions:
-
Verify Purity: Ensure the purity of your oxime using techniques like NMR and melting point analysis. Impurities from the initial oximation step can interfere with the cyclization.[1]
-
Fresh Preparation: If the oxime has been stored for an extended period, consider synthesizing a fresh batch, as they can be susceptible to degradation.
-
Structural Considerations: Highly hindered oximes may require more forcing conditions, such as higher temperatures or longer reaction times, to overcome steric hindrance.[2]
-
Possible Cause 2: Suboptimal Catalyst or Reagent Choice and Concentration
The selection and concentration of the catalyst or reagent are critical for driving the reaction to completion. Whether you are performing a classic acid-catalyzed Beckmann rearrangement, a transition-metal-catalyzed process, or a modern photoredox-catalyzed cyclization, the catalyst's efficacy is key.
-
Suggested Solutions:
-
Catalyst Screening: If you are developing a new transformation, screen a variety of catalysts. For Beckmann-type reactions, common acids include sulfuric acid, polyphosphoric acid, and reagents like tosyl chloride.[3][4] For transition-metal-catalyzed reactions, palladium and copper complexes are frequently employed.[5][6][7]
-
Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side product formation.
-
Reagent Quality: Use fresh, high-purity reagents. For instance, in photoredox catalysis, the photocatalyst's integrity is crucial for efficient single-electron transfer.[8][9][10][11]
-
Possible Cause 3: Inappropriate Solvent and Temperature Conditions
The reaction solvent and temperature play a significant role in solubility, reaction rate, and the stability of intermediates.
-
Suggested Solutions:
-
Solvent Polarity and Aproticity: Aprotic polar solvents like DMSO and DMF are often effective for many cyclization reactions as they can help to dissolve the starting materials and stabilize charged intermediates.[2][8]
-
Temperature Optimization: Many cyclization reactions require heating to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to decomposition of the starting material or product. Run the reaction at a range of temperatures to identify the optimal balance between reaction rate and stability. For some photoredox-catalyzed reactions, heating can improve yields even with light irradiation.[8]
-
Below is a general troubleshooting workflow to address low conversion rates:
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: I am observing significant side product formation. What are the common competing reactions, and how can I suppress them?
The formation of side products is a clear indication that alternative reaction pathways are competing with your desired cyclization. Identifying these byproducts is the first step toward mitigating their formation.
Common Competing Reactions:
-
Beckmann Fragmentation: This is a common side reaction in Beckmann rearrangements, particularly with oximes that have a carbon atom bearing a hydrogen and a good leaving group adjacent to the nitrogen. Careful selection of the promoting reagent and solvent can favor the rearrangement over fragmentation.[3]
-
Hydrolysis of Oxime Ester: In reactions utilizing O-acyl oximes, hydrolysis of the ester back to the oxime can be a significant issue, especially if there is residual water in the reaction mixture.[7]
-
Cleavage of O-acylamidoxime Intermediate: In the synthesis of 1,2,4-oxadiazoles, the O-acylamidoxime intermediate can be unstable and cleave before cyclization.[2] Optimizing the cyclization conditions, such as temperature and the choice of base, can minimize this side reaction.[2]
-
Neber Rearrangement: This reaction can compete with the Beckmann rearrangement, leading to the formation of α-amino ketones instead of amides.[12][13][14][15][16] The choice of base and reaction conditions can influence the outcome.
Strategies to Minimize Side Products:
-
Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
-
Control of Reaction Temperature: Some side reactions have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes improve selectivity. Conversely, for some thermal cyclizations, a higher temperature may be necessary to favor the desired pathway.[2]
-
Choice of Base: In base-mediated reactions, the strength and type of base can significantly impact the product distribution. For example, in the synthesis of 1,2,4-oxadiazoles, strong inorganic bases like NaOH in DMSO have been shown to be effective.[1][2]
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome. For example, pre-activating a carboxylic acid with a coupling agent before adding the amidoxime can improve the yield of the desired O-acylamidoxime intermediate.[2]
The following table summarizes some common side products and potential solutions:
| Side Product/Reaction | Potential Cause | Suggested Solution(s) |
| Beckmann Fragmentation | Substrate structure, reaction conditions | Modify the promoting reagent and solvent; consider a different synthetic route if fragmentation is inherent to the substrate.[3] |
| Hydrolysis of Starting Material | Presence of water | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere.[1][7] |
| Neber Rearrangement Product | Base and reaction conditions | Screen different bases and temperatures to favor the desired cyclization pathway.[14] |
| Decomposition of Intermediates | Instability of intermediates | Optimize reaction conditions (temperature, base) to promote rapid cyclization; consider a two-step approach where the intermediate is isolated first.[2] |
Q3: My photoredox-catalyzed oxime cyclization is not working. What are the critical parameters for this type of reaction?
Photoredox catalysis offers a mild and efficient way to generate iminyl radicals for cyclization reactions.[17] However, these reactions have their own set of critical parameters that must be carefully controlled.
Critical Parameters for Photoredox Cyclization:
-
Photocatalyst Selection: The choice of photocatalyst is crucial. The catalyst's excited-state redox potential must be sufficient to engage in a single-electron transfer (SET) with the oxime substrate.[9][10] Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like eosin Y.[8][9][10][11]
-
Light Source: The wavelength and intensity of the light source must be appropriate to excite the chosen photocatalyst. Blue LEDs are commonly used for many popular photocatalysts.[8] Ensure the reaction vessel is positioned to receive uniform and adequate irradiation.
-
Solvent: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the radical intermediates. DMF is often a good choice for these reactions.[8]
-
Additives/Reductants: Some photoredox cycles require a terminal reductant, such as i-Pr2NEt, to regenerate the active form of the photocatalyst.[9][10][11]
-
Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical processes. It is often necessary to degas the reaction mixture by sparging with an inert gas or through freeze-pump-thaw cycles.
Caption: A simplified workflow for a photoredox-catalyzed oxime cyclization.
Experimental Protocols
Protocol 1: General Procedure for Optimizing an Acid-Catalyzed Beckmann Rearrangement
-
Starting Material Preparation: Ensure the oxime starting material is pure and dry.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the oxime (1.0 mmol) in an anhydrous solvent (e.g., 10 mL of dioxane or toluene).
-
Reagent Addition: Add the acid catalyst (e.g., 1.2 mmol of tosyl chloride) portion-wise at 0 °C. If a liquid acid like sulfuric acid is used, add it dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat to a predetermined temperature (e.g., 50-100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Visible-Light-Mediated Photoredox Cyclization
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the oxime ester (0.2 mmol), the photocatalyst (e.g., 1-5 mol% of Ir(ppy)3), and any additives.[8]
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 2 mL of DMF). Degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Seal the vial and place it in front of a blue LED light source. Maintain a consistent distance from the light source and use a fan to keep the reaction temperature constant if necessary. Some reactions may benefit from heating.[8]
-
Reaction Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS if possible.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.
References
-
Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines. (2022). MDPI. [Link]
-
O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). Semantic Scholar. [Link]
-
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). MDPI. [Link]
-
Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines. (2016). PubMed. [Link]
-
Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds. (2021). Chemical Society Reviews (RSC Publishing). [Link]
-
Transition metal-catalyzed C-H functionalization of N-oxyenamine internal oxidants. (2014). ResearchGate. [Link]
-
Beckmann rearrangement. (n.d.). Wikipedia. [Link]
-
Transition metal catalyzed radical cross‐coupling and reaction development with oxime derivatives. (n.d.). ResearchGate. [Link]
-
Metal-Involving Synthesis and Reactions of Oximes. (2017). ACS Publications. [Link]
-
Neber rearrangement. (n.d.). Grokipedia. [Link]
-
Neber Rearrangement. (n.d.). SynArchive. [Link]
-
Neber rearrangement. (n.d.). Wikipedia. [Link]
-
Transition Metal-Catalyzed Reactions Involving Oximes. (n.d.). ResearchGate. [Link]
-
The Neber Rearrangement. (n.d.). Organic Reactions. [Link]
-
Application of different catalysts in Beckmann Rearrangement. (n.d.). SciSpace. [Link]
-
Beckmann Rearrangement: Mechanism, Steps & Uses Explained. (n.d.). Vedantu. [Link]
-
Neber rearrment. (n.d.). Slideshare. [Link]
-
Oxime radicals: generation, properties and application in organic synthesis. (2020). PMC - NIH. [Link]
-
1 Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. (2024). Hydro-Oxy. [Link]
-
Beckmann Rearrangement. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. (n.d.). PMC. [Link]
-
Copper catalyzed Heck-like cyclizations of oxime esters. (2014). RSC Publishing. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC. [Link]
-
II. Oximes. (2022). Chemistry LibreTexts. [Link]
-
Radical Ring‐Opening Reaction of Non‐Activated Oximes Catalyzed by Aldoxime Dehydratases. (2025). PMC. [Link]
-
Copper Catalyzed Heck-Like Cyclizations of Oxime Esters. (2014). The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Copper catalyzed Heck-like cyclizations of oxime esters - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00652F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines [mdpi.com]
- 11. Metal-Free Photoredox Catalyzed Cyclization of O-(2,4-Dinitrophenyl)oximes to Phenanthridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. synarchive.com [synarchive.com]
- 14. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Neber rearrgment | PPTX [slideshare.net]
- 17. Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Identifying byproducts in the synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during this multi-step synthesis. Our focus is on providing practical, experience-driven insights to ensure the integrity and purity of your target compound.
The synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime is a sequential process involving a Williamson ether synthesis followed by an oximation reaction. While seemingly straightforward, each step presents opportunities for side reactions that can impact yield and purity. This guide is structured to address specific issues you may encounter, explaining the causality behind their occurrence and offering validated protocols to overcome these challenges.
Core Synthesis Pathway
The overall synthetic route is a two-step process. The first step is a Williamson ether synthesis, a classic SN2 reaction, to form the ether linkage.[1][2][3] The second step is the conversion of the resulting ketone to an oxime.
Caption: Overall synthetic route to 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime.
Troubleshooting and FAQs
FAQ 1: After the Williamson ether synthesis (Step 1), my TLC plate shows multiple spots in addition to my desired ketone. What are these impurities?
This is a common observation. The additional spots likely correspond to unreacted starting materials or a hydrolysis byproduct.
Possible Byproducts & Causes:
-
Unreacted 2-Nitrophenol: Incomplete deprotonation or insufficient reaction time can leave unreacted 2-nitrophenol.
-
Unreacted 2-Bromo-1-phenylethanone: This can be due to a number of factors including poor quality reagents, insufficient temperature, or a non-optimal solvent.
-
1-Phenyl-2-hydroxyethanone (Phenacyl Alcohol): 2-Bromo-1-phenylethanone is susceptible to hydrolysis, especially in the presence of a strong base and water.[4]
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Base Selection: A milder base like potassium carbonate (K₂CO₃) is often preferred over strong hydroxides (e.g., NaOH, KOH) to reduce the risk of hydrolysis of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature (typically 50-100°C).[1]
Caption: Formation of the hydrolysis byproduct from 2-Bromo-1-phenylethanone.
FAQ 2: My NMR spectrum of the purified ketone from Step 1 shows unexpected aromatic signals. Could this be a C-alkylation byproduct?
While less common, C-alkylation is a known competing reaction in Williamson ether syntheses with phenoxides.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.
Byproduct Identification:
-
C-Alkylated Isomers: The phenacyl group may attach to the carbon atoms of the 2-nitrophenol ring, leading to isomers with a different substitution pattern. This will result in a more complex aromatic region in the ¹H NMR spectrum.
Troubleshooting & Prevention:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally used as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide ion, which favors O-alkylation.[1][5]
-
Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio. While a detailed discussion is beyond the scope of this guide, consistency in the base used is recommended.
FAQ 3: During the oximation (Step 2), I'm getting a low yield of the desired oxime and a significant amount of unreacted ketone. How can I improve the conversion?
Incomplete conversion to the oxime is a frequent issue and can often be resolved by adjusting the reaction conditions.
Causes of Low Conversion:
-
Insufficient Hydroxylamine: The stoichiometry of the reagents is critical. Ensure at least a slight excess of hydroxylamine hydrochloride is used.
-
Incorrect pH: The reaction requires a weakly acidic to neutral pH. A base, such as sodium acetate or pyridine, is typically added to neutralize the HCl released from hydroxylamine hydrochloride.[6]
-
Reaction Time/Temperature: Oximation can sometimes be slow at room temperature. Gentle heating may be required to drive the reaction to completion.
Troubleshooting & Prevention:
-
Optimize Reagent Stoichiometry: Use a 1.1 to 1.5 molar excess of hydroxylamine hydrochloride.
-
Buffer the Reaction: Add a mild base like sodium acetate to maintain an appropriate pH.
-
Increase Temperature: If the reaction is sluggish at room temperature, consider heating to reflux in a solvent like ethanol.
-
Monitor by TLC: Track the disappearance of the starting ketone to determine the optimal reaction time.
FAQ 4: My final product appears as two very close spots on TLC and two distinct peaks in the HPLC. Is this an impurity?
This is very likely not an impurity, but rather the presence of E and Z geometric isomers of the oxime.[7][8][9] The C=N double bond of the oxime restricts rotation, leading to two possible stereoisomers.
Isomer Identification:
-
Spectroscopic Analysis: ¹H NMR is an excellent tool for identifying and quantifying the ratio of E/Z isomers. The chemical shifts of the protons near the C=N bond will differ between the two isomers.[8][10]
-
Separation: While challenging, it is sometimes possible to separate the isomers by careful column chromatography or preparative HPLC. However, for many applications, a mixture of isomers is acceptable. Theoretical calculations often suggest that the Z-isomer is the more stable and therefore the major product for α-haloacetophenone oximes.[7]
Management Strategy:
-
For most applications, the mixture of isomers can be carried forward. However, it is crucial to characterize the ratio of isomers in your final product. If a single isomer is required, further purification or development of a stereoselective synthesis would be necessary.[9][11]
Summary of Potential Byproducts
| Byproduct Name | Step of Formation | Likely Cause | Identification |
| Unreacted 2-Nitrophenol | 1 | Incomplete reaction | TLC, ¹H NMR |
| Unreacted 2-Bromo-1-phenylethanone | 1 | Incomplete reaction, poor reagent quality | TLC, ¹H NMR, GC-MS |
| 1-Phenyl-2-hydroxyethanone | 1 | Hydrolysis of 2-bromo-1-phenylethanone | TLC, ¹H NMR, MS |
| C-Alkylated Isomers | 1 | Reaction at the aromatic ring | ¹H NMR, ¹³C NMR, MS |
| Unreacted Ketone Intermediate | 2 | Incomplete oximation | TLC, HPLC, ¹H NMR |
| E/Z Isomers of Oxime | 2 | Inherent to oxime formation | TLC, HPLC, ¹H NMR |
Recommended Experimental Protocol
This protocol is provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone or acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1-phenylethanone (1.0 eq) to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash with the reaction solvent.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
-
Dissolve the ketone from Step 1 (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude oxime from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Shafiee, A., et al. Theoretical Study on Z/E Selectivity in the Oximation of a-Haloacetophenones. Iranian Journal of Chemistry and Chemical Engineering. [Link]
-
Bloomtech. What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. [Link]
- University of Michigan. Experiment 12: The Williamson Ether Synthesis.
-
Africa Commons. Synthesis and Isomeric Ratio Determination of Acetophenone Oxime. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Selective Synthesis of E and Z Isomers of Oximes. [Link]
-
Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form. [Link]
-
ResearchGate. 2-Bromo-1-phenylethanone. [Link]
-
Scribd. Oxime Synthesis | PDF. [Link]
-
University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]
-
NIST. Ethanone, 2-bromo-1-phenyl-. [Link]
-
University of Massachusetts Boston. The Williamson Ether Synthesis. [Link]
-
LookChem. Ethanone, 2-(2-nitrophenoxy)-1-phenyl-. [Link]
- Google Patents. Green synthesis method for preparing nitroalkane by oxidizing oxime.
-
PubMed. Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities. [Link]
-
International Journal of Science and Research. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
-
PMC. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. [Link]
-
SciELO México. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. [Link]
-
ResearchGate. (E)-1-(4-Aminophenyl)ethanone oxime. [Link]
-
University of Dayton. The photochemical reaction of 3-phenyl-2-butanone oxime. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. scribd.com [scribd.com]
- 7. asianpubs.org [asianpubs.org]
- 8. africacommons.net [africacommons.net]
- 9. researchgate.net [researchgate.net]
- 10. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tsijournals.com [tsijournals.com]
Validation & Comparative
Technical Guide: FTIR Spectral Analysis of Nitro and Oxime Functional Groups
Executive Summary
Verdict: Fourier Transform Infrared Spectroscopy (FTIR) is the gold standard for identifying nitro (
Recommendation: For comprehensive structural elucidation of nitrogen-oxygen containing intermediates, FTIR should be the primary screening tool for nitro compounds. For oximes, FTIR must be paired with Raman Spectroscopy or utilized in transmission mode (KBr pellet) rather than ATR to maximize signal intensity of the weak
Mechanistic Foundation: The Physics of Vibration
To interpret these spectra accurately, one must understand the causality of the signal. FTIR detects vibrations that cause a change in the dipole moment (
-
The Nitro Advantage: The
group is inherently highly polar.[2] The resonance between the two oxygens creates a massive oscillating dipole during stretching vibrations. Consequently, nitro bands are often the strongest peaks in an IR spectrum, making them "self-validating" markers. -
The Oxime Challenge: The
bond in oximes has a dipole, but it is often less dynamic than the of ketones or the of nitro groups. However, the bond possesses high polarizability , making it an exceptional candidate for Raman spectroscopy (the primary alternative).
Deep Dive: Nitro Group ( ) Analysis
Spectral Signatures
The nitro group is characterized by two coupled oscillators: the asymmetric and symmetric stretches.[3][4] These are not subtle; they dominate the fingerprint and group frequency regions.
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Asymmetric Stretch ( | 1550 ± 20 | Very Strong | Primary Indicator. Rarely obscured. |
| Symmetric Stretch ( | 1350 ± 20 | Strong | Confirmation. Look for the ~200 |
| 870 ± 30 | Medium | Secondary check; often buried in the fingerprint region. |
Critical Nuance - Conjugation Effects:
If the nitro group is attached to an aromatic ring (e.g., Nitrobenzene) or a conjugated alkene, the bond order of the
-
Effect: Both bands shift to lower wavenumbers .
-
Data: Aromatic nitro groups typically appear at 1530
and 1350 , whereas aliphatic nitro compounds appear higher (1550/1370 ).
Deep Dive: Oxime Group ( ) Analysis
Spectral Signatures
Oximes are intermediates often derived from ketones or aldehydes. Their identification relies on detecting the hydroxyl group and the imine backbone.
| Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| 3200–3400 | Medium/Broad | Primary Indicator. Distinct from alcohol | |
| 1620–1690 | Weak/Variable | The Trap. Often mistaken for weak | |
| 930–960 | Medium | Useful if the fingerprint region is clean. |
The "Invisible" Signal:
In symmetric oximes, the dipole change of the
Comparative Analysis: FTIR vs. Raman[5][6][7]
The following table compares the performance of FTIR against its main vibrational alternative, Raman Spectroscopy, specifically for these functional groups.
| Feature | FTIR (The Product) | Raman (The Alternative) | Winner |
| Nitro Detection | Extremely intense peaks at 1550/1350 | Active, but often dominated by ring breathing modes (aromatics). | FTIR |
| Oxime Backbone ( | Weak to Medium intensity. Hard to quantify. | Very Strong intensity (high polarizability). Distinct at ~1650 | Raman |
| Water Interference | High (OH stretches obscure oxime region). | Low (Water is a weak Raman scatterer). | Raman |
| Sample Prep | ATR is fast; KBr required for weak signals. | Non-contact; measure directly through glass vials. | Raman |
Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes "Stop/Go" checkpoints.
Method A: ATR-FTIR (Rapid Screening)
Best for: Nitro compounds and high-concentration intermediates.
-
Background: Collect a 32-scan background of the clean crystal (Diamond/ZnSe).
-
Deposition: Apply ~10 mg of solid or 10
of liquid to the crystal. -
Pressure: Apply high pressure (clamp) to ensure intimate contact.
-
Checkpoint: Look at the preview mode. If the strongest peak is < 5% Transmittance (saturated), reduce sample thickness.
-
-
Acquisition: Collect 32 scans at 4
resolution. -
Validation:
-
Nitro: Verify the 1550/1350 doublet. If 1550 is present but 1350 is missing, suspect an Amide II band (protein/peptide contamination) rather than Nitro.
-
Oxime: Zoom into 1600–1700
. If the baseline is noisy, switch to Method B.
-
Method B: Transmission KBr Pellet (High Sensitivity)
Best for: Oximes with weak
-
Mix: Grind 2 mg of sample with 200 mg dry KBr (spectroscopic grade).
-
Press: Compress at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Collect spectrum in transmission mode.
-
Why? Transmission mode avoids the path-length limitations of ATR, enhancing weak signals like the oxime
stretch.
-
Visualization of Analytical Logic
Workflow: Distinguishing Nitro vs. Oxime
The following diagram outlines the decision logic for a researcher analyzing an unknown nitrogenous sample.
Caption: Logical workflow for differentiating Nitro and Oxime functionalities using FTIR, with Raman as a contingency for weak oxime signals.
Reaction Monitoring: Nitro Reduction to Oxime
In drug development, reducing a nitro intermediate to an amine or converting a ketone to an oxime are common steps.
Caption: Spectral evolution during the chemical transformation from Nitro to Oxime, highlighting the shift in diagnostic bands.
References
-
NIST Mass Spectrometry Data Center. Nitrobenzene Infrared Spectrum.[5][6] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Nitro and Oxime). Available at: [Link][1][2][3][4][5][7][8][9]
-
Keit Spectrometers. Raman vs. FTIR: Understanding the Selection Rules. Available at: [Link]
-
Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Available at: [Link]
Sources
- 1. nuance.northwestern.edu [nuance.northwestern.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Nitrobenzene-D5 [webbook.nist.gov]
- 6. Benzene, nitro- [webbook.nist.gov]
- 7. Benzene, nitro- [webbook.nist.gov]
- 8. davjalandhar.com [davjalandhar.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to Photo-Cleavage Efficiency of Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the precise control over molecular functionality is paramount. Protecting groups are indispensable tools in the synthetic chemist's arsenal, enabling the masking and subsequent unmasking of reactive functional groups with high selectivity. Among the various deprotection strategies, the use of light to cleave photolabile protecting groups (PPGs), or "photocages," offers an unparalleled level of spatiotemporal control. This guide provides an in-depth comparison of the photo-cleavage efficiency of common PPGs and contrasts their performance with traditional protecting groups, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Photocleavage: A Reagent-Free Deprotection Strategy
Photolabile protecting groups are chemical moieties that are stable under a wide range of chemical conditions but can be selectively removed upon irradiation with light of a specific wavelength.[1] This "traceless reagent" approach avoids the use of harsh chemicals for deprotection, which can be advantageous for sensitive substrates or in biological systems where the introduction of additional reagents is undesirable.[1] The efficiency of a PPG is determined by several key photophysical parameters that dictate how effectively light is used to induce cleavage.
Key Performance Indicators of Photo-Cleavable Protecting Groups
The decision to employ a specific PPG is guided by a set of quantitative metrics that define its efficiency and suitability for a given application.[2]
-
Cleavage Wavelength (λ_max): This is the wavelength of light at which the PPG exhibits maximum absorption. Ideally, this wavelength should be long enough (typically >350 nm) to minimize potential damage to sensitive biological samples and to allow for deeper tissue penetration in in vivo applications.[2]
-
Molar Extinction Coefficient (ε): This value quantifies how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient is desirable as it means that more light is absorbed by the PPG, leading to more efficient cleavage. It is expressed in units of M⁻¹cm⁻¹.
-
Quantum Yield (Φ_u): The quantum yield of uncaging represents the efficiency of the photochemical reaction. It is defined as the number of molecules of the substrate released per photon of light absorbed. A higher quantum yield signifies a more efficient conversion of light energy into chemical cleavage.[1]
The overall photo-cleavage efficiency can be considered as the product of the molar extinction coefficient and the quantum yield (ε × Φ_u). A higher value for this product indicates a more efficient PPG.
A Quantitative Comparison of Common Photo-Cleavable Protecting Groups
The field of photolabile protecting groups is diverse, with several classes of compounds developed to suit different applications. The most common classes include o-nitrobenzyl, coumarin, and phenacyl derivatives.
ortho-Nitrobenzyl Protecting Groups
The o-nitrobenzyl (ONB) group is one of the most widely used PPGs for protecting a variety of functional groups, including alcohols, amines, and carboxylic acids.[1] Its deprotection mechanism is well-understood and proceeds via an intramolecular rearrangement upon UV irradiation.
| Protecting Group | Typical λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_u) | Reference |
| o-Nitrobenzyl (ONB) | ~260-350 | 3,000 - 5,000 | 0.1 - 0.5 | [1] |
| 6-Nitroveratryl (NV) | ~350 | 4,000 - 5,500 | 0.01 - 0.1 | [3] |
| Dimethoxynitrobenzyl (DMNB) | ~350 | ~5,000 | ~0.1 | [1] |
Coumarin-Based Protecting Groups
Coumarin-based PPGs have gained popularity due to their longer absorption wavelengths, often extending into the visible light spectrum, and their fluorescent nature, which can allow for monitoring of the deprotection process.[2]
| Protecting Group | Typical λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_u) | Reference |
| (7-Diethylaminocoumarin-4-yl)methyl (DEACM) | ~380-400 | 20,000 - 40,000 | 0.01 - 0.1 | [4] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~380-420 | ~20,000 | ~0.03 | [2] |
Phenacyl and Benzoin Protecting Groups
Phenacyl and benzoin-based PPGs are another important class, often used for the protection of carboxylic acids and phosphates. Their cleavage mechanism typically involves a photo-Favorskii rearrangement or a photoenolization process.[1]
| Protecting Group | Typical λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_u) | Reference |
| Phenacyl | ~250-280 | 10,000 - 15,000 | 0.1 - 0.4 | [1] |
| p-Hydroxyphenacyl (pHP) | ~270-320 | ~15,000 | 0.1 - 0.4 | [1] |
| 3',5'-Dimethoxybenzoin (DMB) | ~350 | ~5,000 | up to 0.64 | [1] |
Photo-Cleavable Protecting Groups vs. Traditional Deprotection Strategies
The primary advantage of PPGs lies in their orthogonality to most chemical reagents, providing a mild and highly specific deprotection method.[5] Traditional protecting groups, while widely used and effective, rely on chemical reagents for their removal, which can present challenges in complex syntheses.
Comparison of Deprotection Conditions
| Protecting Group Class | Deprotection Method | Conditions | Advantages | Disadvantages |
| Photo-Cleavable | Light (UV/Visible) | Wavelength-specific irradiation | High spatiotemporal control, reagent-free, mild conditions | Potential for phototoxicity, limited tissue penetration for UV light |
| Acid-Labile (e.g., Boc, Trt, TBDMS) | Acid | Trifluoroacetic acid (TFA), HCl, etc. | Well-established, high yields | Harsh conditions can damage sensitive substrates, not orthogonal to acid-sensitive groups |
| Base-Labile (e.g., Fmoc, Ac) | Base | Piperidine, ammonia, etc. | Mild conditions for some substrates | Not orthogonal to base-sensitive groups, can cause side reactions like racemization |
| Fluoride-Labile (e.g., Silyl ethers) | Fluoride source | Tetrabutylammonium fluoride (TBAF) | High selectivity for silyl ethers | Reagent can have basic properties, potential for side reactions |
| Hydrogenation-Labile (e.g., Cbz, Bn) | Catalytic Hydrogenation | H₂, Pd/C | Mild and clean | Incompatible with reducible functional groups (e.g., alkenes, alkynes) |
Experimental Protocols for Evaluating Photo-Cleavage Efficiency
To ensure the trustworthiness and reproducibility of data, it is crucial to have robust experimental protocols for quantifying the key performance indicators of PPGs.
Determining the Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.
Protocol:
-
Prepare a stock solution: Accurately weigh a known mass of the photolabile compound and dissolve it in a specific volume of a suitable solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max). Use the pure solvent as a blank.
-
Plot the data: Plot a graph of absorbance versus concentration.
-
Calculate ε: The slope of the resulting linear plot will be the molar extinction coefficient (ε) if the path length of the cuvette is 1 cm.[6][7]
Determining the Quantum Yield of Uncaging (Φ_u) using Chemical Actinometry
The quantum yield is determined by comparing the rate of the photochemical reaction of the sample to that of a chemical actinometer, a compound with a well-known quantum yield. Potassium ferrioxalate is a commonly used chemical actinometer.[8]
Protocol:
-
Prepare the actinometer solution: Prepare a solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in the dark.
-
Irradiate the actinometer: Irradiate a known volume of the actinometer solution with a monochromatic light source at the desired wavelength for a specific period.
-
Develop the actinometer: After irradiation, add a solution of 1,10-phenanthroline. The phenanthroline complexes with the Fe²⁺ ions produced during photolysis to form a colored complex.
-
Measure absorbance: Measure the absorbance of the colored complex at its λ_max (typically around 510 nm).
-
Calculate photon flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux of the light source.[8]
-
Irradiate the sample: Irradiate a solution of the photolabile compound under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
Quantify photoreaction: Determine the number of moles of the released substrate or consumed starting material using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
Calculate the quantum yield: The quantum yield of the sample is the ratio of the number of moles of the photoreaction event to the number of moles of photons absorbed (determined from the actinometry experiment).[8]
Conclusion: Selecting the Optimal Protecting Group Strategy
The choice of a protecting group strategy is a critical decision in the design of any multi-step synthesis or chemical biology experiment. Photo-cleavable protecting groups offer a unique set of advantages, most notably the ability to achieve deprotection with high spatiotemporal control and without the need for chemical reagents. However, the efficiency of photocleavage is highly dependent on the photophysical properties of the PPG.
This guide has provided a comparative overview of the photo-cleavage efficiency of common PPGs and has placed their performance in the context of traditional deprotection methods. By understanding the key performance indicators and having access to robust experimental protocols, researchers can make informed decisions to select the most appropriate protecting group strategy for their specific needs, ultimately leading to more efficient and successful scientific outcomes.
References
-
Photolabile protecting group - Wikipedia. Available at: [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal. Available at: [Link]
-
Schematic of the experimental setup (a) and the photolysis chamber (b). Not shown - ResearchGate. Available at: [Link]
-
Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing. Available at: [Link]
-
Determining the molar extinction coefficient of gold nanoparticles - Chemistry LibreTexts. Available at: [Link]
-
Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis | Organic Letters - ACS Publications. Available at: [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. Available at: [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. standards.chromadex.com [standards.chromadex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Chromatographic Retention Behavior of Nitrophenoxy Acetophenone Derivatives
Executive Summary
Nitrophenoxy acetophenone derivatives—specifically the
This guide provides a technical comparison of chromatographic strategies for these derivatives. Unlike simple alkyl-ketones, the retention behavior of nitrophenoxy acetophenones is governed by a competition between dipolar interactions (nitro group), steric hindrance (ether linkage flexibility), and
Chemical Context & Isomeric Challenges
The core structure involves an acetophenone moiety linked via an ether oxygen to a nitrophenyl ring. The position of the nitro group (
| Derivative Isomer | Structural Feature | Chromatographic Implication |
| 2-Nitrophenoxy (Ortho) | High steric hindrance; Potential intramolecular interaction between | GC: Lower boiling point (elutes first). HPLC: Reduced planar surface area; often elutes earlier on C18 due to poor stacking. |
| 3-Nitrophenoxy (Meta) | Intermediate polarity; no resonance conjugation between ether oxygen and nitro group. | HPLC: Intermediate retention; often difficult to resolve from para without phenyl-selective phases. |
| 4-Nitrophenoxy (Para) | Linear, planar geometry; maximum resonance conjugation. | GC: Highest boiling point (elutes last). HPLC: Max |
Experimental Protocols: Validated Methodologies
Protocol A: Reversed-Phase HPLC (Separation by Hydrophobicity & Shape)
Objective: Separation of polar isomers and degradation products.
-
Stationary Phase: C18 (Octadecyl) is the standard, but Phenyl-Hexyl is recommended for superior isomer selectivity due to
interactions with the nitro-aromatic rings. -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of residual silanols and any phenolic impurities).
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN is preferred for lower backpressure and sharper peaks for nitro-aromatics.
-
-
Gradient Profile:
-
0–2 min: 20% B (Isocratic hold to focus analytes).
-
2–15 min: 20%
80% B (Linear gradient). -
15–20 min: 80% B (Wash).
-
Expert Insight: Methanol often provides different selectivity (
) than Acetonitrile for nitro-isomers. If 2- and 4- isomers co-elute in ACN, switch to MeOH to leverage the different solvation of the nitro group.
Protocol B: GC-FID/MS (Separation by Volatility)
Objective: Orthogonal confirmation of purity and isomer ratio.
-
Column: DB-WAX or HP-5MS (30 m
0.25 mm, 0.25 m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: FID (280°C) or MS (EI, 70 eV).
Performance Comparison: Retention Data
The following data summarizes the relative retention behavior observed under standard conditions. Note that absolute retention times vary by column dimension, but the Relative Retention (
Table 1: Comparative Retention Behavior[1]
| Compound | GC Elution Order (Volatility Driven) | RP-HPLC Elution Order (Hydrophobicity Driven) | Mechanism |
| Acetophenone | 1 (First) | 1 (First) | Smallest molecule; lowest hydrophobicity ( |
| 2-Nitrophenoxy derivative | 2 | 2 | Ortho Effect: Steric twisting prevents efficient packing/stacking on C18. Intramolecular forces lower BP. |
| 4-Nitrophenoxy derivative | 3 (Last) | 3 (Last) | Planarity: Flat shape allows deep intercalation into C18 ligands; strong intermolecular forces increase BP. |
Data Interpretation:
-
GC: The ortho isomer consistently elutes before the para isomer. The intramolecular proximity of the nitro and ether groups in the ortho isomer reduces the ability to form intermolecular networks, lowering the boiling point.
-
HPLC: The para isomer is typically the most retained on C18 columns. The linear geometry maximizes the "contact area" with the hydrophobic stationary phase. The ortho isomer, being twisted/bulky, has a smaller effective hydrophobic surface area.
Mechanistic Insight & Visualization
To troubleshoot separation issues, one must understand the molecular interactions driving the retention.
Diagram: Separation Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate chromatographic mode and the underlying molecular mechanisms.
Caption: Decision matrix for chromatographic selection based on physicochemical properties of nitrophenoxy acetophenone isomers.
Critical Method Parameters (Self-Validating Protocol)
To ensure the reliability of your data, verify these parameters:
-
Tailing Factor (
): Nitro groups are strong H-bond acceptors and can interact with residual silanols on silica columns, causing tailing.-
Validation: If
, increase buffer concentration or switch to an "End-capped" column (e.g., C18-MS).
-
-
Resolution (
): For isomer quantification, ensure .-
Validation: If
between ortho/para isomers in HPLC, lower the temperature to 25°C. Lower temperatures favor shape selectivity (separation based on planarity).
-
-
Mobile Phase pH: Keep pH acidic (pH 2.5–3.0).
-
Reasoning: While these derivatives are not ionizable in the physiological range, acidic pH prevents the ionization of potential phenolic hydrolysis products (impurities), ensuring they elute sharply rather than smearing.
-
References
-
Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Molecules, 2020. Available at: [Link]
-
Quantitative Structure-Retention Relationships (QSRR) in Chromatography. Journal of Chromatography A. Available at: [Link]
-
Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase HPLC. MDPI Separations, 2024. Available at: [Link]
Safety Operating Guide
Proper Disposal Procedures: 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
[1]
Executive Safety Summary
Immediate Action Required: Treat 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime as a High-Energy Thermally Labile Intermediate .
This compound combines a nitro-aromatic moiety with an oxime functionality . While specific Safety Data Sheets (SDS) for this exact research intermediate may be sparse, Functional Group Analysis (FGA) dictates that it possesses latent energetic properties. Improper handling can trigger rapid decomposition or exothermic rearrangement (Beckmann type).
Core Prohibitions:
-
NEVER dispose of via municipal sewer or sink drains (Lipophilic/Toxic).
-
NEVER autoclave this waste (Explosion Risk).
-
NEVER mix with strong acids or heavy metal salts (Exothermic incompatibility).
Chemical Identity & Hazard Profiling
To ensure safe handling, we must deconstruct the molecule into its reactive pharmacophores. This explains the causality behind the disposal protocols.
Functional Group Analysis (FGA)
| Component | Structure | Hazard Mechanism |
| Oxime Group | -C(=N-OH)- | Thermal Instability: Oximes are prone to Beckmann rearrangement when heated or exposed to acid catalysts, releasing significant heat. Metal Chelation: Can form shock-sensitive complexes with transition metals (Fe, Cu). |
| Nitro Group | -NO₂ (Ortho) | Energetic Potential: Provides internal oxygen balance, increasing the rate of combustion/decomposition. Toxicity: Potential methemoglobinemia agent if absorbed. |
| Ether Linkage | -O-CH₂- | Peroxide Potential: While stabilized by the electron-withdrawing nitro group, long-term storage in air can theoretically form peroxides (low probability, high consequence). |
Physical & Chemical Properties (Estimated)[1][2][3][4][5]
-
State: Pale yellow to crystalline solid.
-
Solubility: Insoluble in water; soluble in DCM, DMSO, Methanol.
-
Thermal Onset: Decomposes >120°C (Estimation based on acetophenone oxime analogs).
Pre-Disposal Stabilization: A Self-Validating System
Before moving the chemical to waste storage, you must validate its stability. This protocol ensures you are not placing a "ticking clock" into a waste drum.
Step 1: Physical State Verification[1]
-
If Solid: Ensure the solid is not "caked" or showing crystals on the cap threads (shock friction risk).
-
If Solution: Verify the solvent system. If dissolved in an ether (THF/Diethyl ether), test for peroxides immediately.
Step 2: The "Quench" Decision (For Reaction Mixtures)
If the oxime is part of a crude reaction mixture containing unreacted reagents:
-
Neutralize: Ensure pH is 6–8. Acidic conditions promote exothermic rearrangement.
-
Desensitize: If the concentration is >10% w/v, dilute with a high-flashpoint compatible solvent (e.g., Ethyl Acetate or Ethanol) to <5% to act as a heat sink.
Disposal Workflow & Decision Logic
The following diagram outlines the critical decision path for categorizing and processing this waste stream.
Figure 1: Operational decision tree for segregating oxime-based waste streams to prevent chemical incompatibility and ensure regulatory compliance.
Regulatory Classification & Packaging
Adherence to RCRA (Resource Conservation and Recovery Act) standards is mandatory.
Waste Classification (RCRA)
Since this specific compound is likely not on the "P" or "U" lists, it defaults to Characteristic Waste :
-
D001 (Ignitable): If in a flammable solvent.
-
D003 (Reactive): Potential classification. Due to the nitro/oxime combination, if the solid is dry and fine, it may be deemed capable of detonation when heated under confinement.
-
Recommendation: Conservatively label as "Hazardous Waste - Toxic, Potential Reactive Solid."
-
Packaging Protocol
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass (if photosensitive). Avoid metal containers to prevent metal-oxime complexation.
-
Headspace: Leave 10-15% headspace in liquid containers to accommodate thermal expansion.
-
Labeling:
-
Full Chemical Name (No abbreviations).
-
Hazards: "Toxic," "Irritant," "Potential Thermal Instability."
-
Date of accumulation start.
-
Emergency Contingencies
In the event of a spill or exposure during the disposal process:
Spill Cleanup
-
Evacuate: Remove ignition sources.
-
PPE: Nitrile/Neoprene double-gloves, lab coat, safety goggles.
-
Neutralization: Do not use acid. Use a simple absorbent (Vermiculite or Sand).
-
Why? Combustible absorbents (sawdust) + Nitro compounds = Fire Hazard.
-
-
Action: Scoop into a dedicated container. Do not tightly seal immediately (allow off-gassing if reaction is occurring).
Exposure First Aid[1][7][8]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5324612, 1-Phenyl-1-ethanone oxime (Parent Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Retrieved from [Link]
-
Chemistry WebBook, NIST Standard Reference Database. Ethanone, 1-phenyl-, oxime Thermochemistry Data.[4] Retrieved from [Link]
Personal protective equipment for handling 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime
This guide outlines the critical safety protocols for handling 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone oxime . As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a logic-driven operational framework.
This molecule combines two distinct hazard classes: a nitroaromatic moiety (potential for rapid skin absorption and methemoglobinemia) and an oxime ether (thermal instability and severe irritation). The protocols below are designed to mitigate these specific synergistic risks.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the "Why." We treat this compound as a High-Potency Intermediate due to the lack of extensive toxicological data on this specific derivative.
| Functional Group | Associated Hazard | Operational Implication |
| Nitrophenoxy Moiety | Dermal Absorption / Systemic Toxicity. Nitro-aromatics are lipophilic and can penetrate standard nitrile gloves over time, leading to methemoglobinemia (interference with blood oxygen transport). | Mandatory: Double-gloving or laminate liners. Skin exposure is the primary vector of injury. |
| Oxime Ether | Thermal Instability / Sensitization. Oximes can undergo runaway decomposition (Beckmann rearrangement) if catalyzed by acid or heat. They are also potent skin/eye irritants. | Mandatory: Temperature control during handling. Strict segregation from strong acids and oxidizers.[1] |
| Physical State | Dust/Aerosol. Likely a crystalline solid. Dust generation poses an inhalation risk and potential surface contamination. | Mandatory: All open handling must occur within a certified Chemical Fume Hood. |
The PPE Matrix: Defense-in-Depth
Do not rely on a single barrier. Use the following layered defense strategy.
| Protection Zone | Primary Barrier | Secondary Barrier | Technical Justification |
| Hand Protection | Silver Shield® (Laminate) Liners OR High-Mil Nitrile (≥8 mil) | Standard Nitrile (4 mil) (Outer layer) | Nitro-compounds can permeate standard nitrile in <15 mins. Laminate liners provide >4h breakthrough time. The outer nitrile glove protects the liner from physical tears and provides grip. |
| Respiratory | Fume Hood (Face Velocity 80–100 fpm) | N95 or P100 Respirator (If hood sash is raised >18") | The primary control is engineering (hood). Respiratory PPE is a contingency for weighing fine powders where static may disperse dust. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (If scaling up >10g) | Safety glasses are insufficient. Oximes cause severe, sometimes irreversible eye damage. Goggles seal the eyes from dust and vapors. |
| Body | Tyvek® Lab Coat (Disposable) | Chemical Apron (Rubber/Neoprene) | Cotton lab coats absorb nitro-compounds, holding them against the skin. Tyvek repels dust and light splashes. |
Operational Workflow: The "Zero-Contact" Protocol
The following diagram illustrates the critical decision points in the handling workflow.
Figure 1: Operational logic flow for handling nitrophenoxy-oxime derivatives. Note the critical checkpoint at Engineering Controls before PPE donning.
Step-by-Step Handling Procedure
Phase 1: Preparation
-
Static Dissipation: Place an ionizing fan or static gun inside the fume hood. Organic oxime powders are static-prone; "flying" dust is a major inhalation risk.
-
Solvent Selection: Pre-measure solvents (e.g., Dichloromethane, Ethyl Acetate). Note: Avoid Acetone if strong acids are present, as ketoximes can hydrolyze.
Phase 2: Weighing & Transfer
-
Double Glove: Don Silver Shield gloves first, then standard nitrile gloves over them.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is dry and potentially shock-sensitive (unlikely for this specific ether, but a best practice for all nitro-intermediates).
-
Containment: Immediately after weighing, dissolve the solid in the transport solvent inside the hood to eliminate the dust hazard.
Phase 3: Reaction & Monitoring
-
Thermal Limit: Maintain reaction temperature below 60°C unless strictly necessary. Oximes have a decomposition onset that can be lowered by impurities.
-
Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can accelerate decomposition of the oxime functionality.
Emergency & Disposal Protocols
Spill Management (Solid):
-
Evacuate the immediate area if the spill is >5g.
-
Dampen the spill gently with a solvent-wet pad (Ethanol) to prevent dust lofting.
-
Scoop using a plastic scraper into a wide-mouth jar.
-
Wash the surface with a mild surfactant (soap/water). Do not use bleach (hypochlorite), as it can react violently with the amine/oxime nitrogens.
Waste Disposal:
-
Classification: Hazardous Organic Waste (Nitrogen-Bearing).
-
Segregation: NEVER mix with oxidizing acid waste (Nitric/Chromic acid).[1] This can trigger an explosion.[2][3]
-
Labeling: Clearly mark as "Contains Nitro-Aromatics" to alert waste handlers of potential skin absorption risks.
References
-
Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories, National Research Council. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
